molecular formula C9H12ClNO2 B1407792 4-(Pyridin-3-yl)butanoic acid hydrochloride CAS No. 176446-91-6

4-(Pyridin-3-yl)butanoic acid hydrochloride

Cat. No.: B1407792
CAS No.: 176446-91-6
M. Wt: 201.65 g/mol
InChI Key: BIAUXLCJVRFGCK-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Pyridin-3-yl)butanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Pyridin-3-yl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-3-yl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyridin-3-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAUXLCJVRFGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176446-91-6
Record name 3-Pyridinebutanoic acid, hydrochloride (1:1)
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Record name 4-(pyridin-3-yl)butanoic acid hydrochloride
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Foundational & Exploratory

A Technical Guide to the Investigation of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride as a Putative GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][[“]] Consequently, analogues of GABA are of significant therapeutic interest for a range of neurological and psychiatric disorders. This technical guide outlines a comprehensive, albeit hypothetical, research framework for the characterization of 4-(pyridin-3-yl)butanoic acid hydrochloride as a putative GABA analogue. While this compound is primarily recognized as a metabolite of nicotine, its structural features warrant a thorough investigation into its potential interactions with the GABAergic system.[3] The following sections detail the scientific rationale, chemical synthesis, and a multi-tiered screening cascade designed to elucidate its pharmacological profile, from in vitro receptor binding and functional assays to in vivo behavioral models. This document serves as a roadmap for researchers venturing into the exploration of novel chemical entities that may modulate GABAergic neurotransmission.

Introduction: The Rationale for Investigating Novel GABA Analogues

The therapeutic landscape for conditions such as epilepsy, anxiety disorders, and neuropathic pain is significantly influenced by drugs that modulate the GABAergic system.[4] GABA analogues, a class of compounds structurally related to GABA, have demonstrated clinical efficacy, though their mechanisms of action can be diverse, ranging from direct receptor agonism to modulation of GABA metabolism and transport.[5] The pyridyl moiety, present in 4-(pyridin-3-yl)butanoic acid, is a common feature in various centrally active compounds and has been incorporated into known GABA receptor antagonists.[6] While the primary origin of 4-(pyridin-3-yl)butanoic acid in biological systems is linked to nicotine metabolism, the structural similarity to GABA, specifically the butanoic acid chain, provides a compelling, though speculative, basis for investigating its potential as a GABA analogue.[3] This guide proposes a systematic approach to validate or refute this hypothesis.

Physicochemical Properties and Synthesis of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride

A thorough understanding of the test compound's properties is foundational to any pharmacological investigation.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂(Calculated)
Molecular Weight 203.63 g/mol (Calculated)
IUPAC Name 4-(pyridin-3-yl)butanoic acid hydrochlorideN/A
Parent Compound CAS 17270-50-7[7]
Synthesis of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride

The synthesis of the hydrochloride salt of 4-(pyridin-3-yl)butanoic acid is crucial for its formulation in aqueous solutions for biological assays. A generalizable, three-step synthetic route is proposed, adapted from methodologies for similar pyridazine derivatives.[8]

Experimental Protocol: Synthesis

  • Step 1: Suzuki-Miyaura Cross-Coupling: Commercially available 3-bromopyridine is coupled with a suitable boronic acid ester of a protected butanoic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent system (e.g., toluene/ethanol/water).

  • Step 2: Deprotection: The protecting group on the butanoic acid moiety is removed under standard conditions (e.g., acid or base hydrolysis).

  • Step 3: Salt Formation: The resulting 4-(pyridin-3-yl)butanoic acid is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a stoichiometric amount of hydrochloric acid (typically as a solution in the same or a miscible solvent) is added. The precipitated 4-(pyridin-3-yl)butanoic acid hydrochloride is then collected by filtration, washed with cold solvent, and dried under vacuum.

Causality: The hydrochloride salt form is chosen to enhance aqueous solubility and stability, which is critical for consistent dosing in biological assays.

In Vitro Characterization: A Tiered Screening Approach

A hierarchical screening cascade is proposed to efficiently assess the compound's interaction with key components of the GABAergic system.

Tier 1: Radioligand Binding Assays

The initial step is to determine if 4-(pyridin-3-yl)butanoic acid hydrochloride binds to GABA receptors. This is achieved through competitive radioligand binding assays using rat brain membrane preparations.

Experimental Protocol: GABA Receptor Binding

  • GABA_A Receptor Binding:

    • Radioligand: [³H]Muscimol (a high-affinity GABA_A agonist).

    • Tissue Preparation: Crude synaptosomal membranes are prepared from whole rat brain.

    • Assay Conditions: Membranes are incubated with a fixed concentration of [³H]Muscimol and varying concentrations of 4-(pyridin-3-yl)butanoic acid hydrochloride.

    • Non-specific Binding: Determined in the presence of a saturating concentration of unlabeled GABA.

    • Detection: Bound radioactivity is quantified by liquid scintillation counting.

  • GABA_B Receptor Binding:

    • Radioligand: [³H]Baclofen (a selective GABA_B agonist).

    • Assay Conditions: Similar to the GABA_A assay, but with specific buffer conditions optimized for GABA_B receptor binding.

    • Non-specific Binding: Determined in the presence of a saturating concentration of unlabeled baclofen.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. A low IC₅₀ value suggests a higher binding affinity.

Tier 2: Functional Characterization using Electrophysiology

Should binding be observed, the functional consequence of this binding must be elucidated. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing recombinant GABA receptors, provide a robust platform for this.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Receptor Expression: Xenopus oocytes are injected with cRNA encoding the subunits of specific GABA_A (e.g., α1β2γ2) or GABA_B receptor subtypes.

  • Recording: Oocytes are voltage-clamped, and baseline currents are recorded.

  • Agonist Application: Increasing concentrations of 4-(pyridin-3-yl)butanoic acid hydrochloride are applied to determine if it elicits a current.

  • Modulatory Effects: The compound is co-applied with GABA to assess for positive or negative allosteric modulation.

  • Antagonist Effects: The compound is pre-applied before the application of GABA to test for competitive or non-competitive antagonism.

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Causality: TEVC allows for the precise measurement of ion flow through the receptor channel, providing direct evidence of agonism, antagonism, or allosteric modulation.[1][9]

In Vivo Assessment: From Target Engagement to Behavioral Outcomes

Positive in vitro results would necessitate an investigation into the compound's effects in a living system.

Pharmacokinetic Profiling

A preliminary pharmacokinetic study in rodents is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

In Vivo Target Engagement: Microdialysis

In vivo microdialysis in the brains of freely moving rats can be used to measure changes in extracellular GABA levels following systemic administration of 4-(pyridin-3-yl)butanoic acid hydrochloride. An increase in GABA could suggest inhibition of GABA reuptake or metabolism.

Behavioral Models

Based on the in vitro profile, specific behavioral models will be selected:

  • For Agonist/Positive Modulatory Activity:

    • Elevated Plus Maze (Anxiety): Anxiolytic effects are indicated by increased time spent in the open arms.

    • Pentylenetetrazol (PTZ)-induced Seizure Model (Epilepsy): Anticonvulsant activity is demonstrated by an increase in the latency to or prevention of seizures.

  • For Antagonist Activity:

    • Pro-convulsant/Anxiogenic Effects: The compound would be expected to have effects opposite to those of GABA agonists.

Visualization of Proposed Workflows

Overall Screening Cascade

Caption: Proposed hierarchical screening workflow.

GABAergic Synapse and Potential Points of Interaction

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Synthesis gaba_vesicle GABA Vesicle gad->gaba_vesicle Packaging synaptic_cleft Synaptic Cleft gaba_vesicle->synaptic_cleft Release gat1 GAT1 (Reuptake) gaba_a GABA_A Receptor gaba_b GABA_B Receptor synaptic_cleft->gat1 Uptake synaptic_cleft->gaba_a Binds synaptic_cleft->gaba_b Binds compound 4-(Pyridin-3-yl)butanoic acid HCl compound->gat1 compound->gaba_a Hypothetical Interaction compound->gaba_b

Caption: Potential interaction sites for a novel GABA analogue.

Conclusion

The framework presented in this guide provides a rigorous and scientifically sound, though speculative, pathway for the comprehensive evaluation of 4-(pyridin-3-yl)butanoic acid hydrochloride as a potential GABA analogue. By systematically progressing from in vitro binding and functional assays to in vivo assessments of target engagement and behavioral outcomes, researchers can definitively determine the compound's pharmacological profile. While the primary evidence points to its role as a nicotine metabolite, the principles of drug discovery demand an open-minded and thorough investigation of novel chemical structures. The successful execution of this research plan would not only clarify the GABAergic potential of this specific compound but also contribute to the broader understanding of structure-activity relationships for pyridyl-containing GABA analogues.

References

  • Electrophysiology of ionotropic GABA receptors - PMC - NIH. (n.d.).
  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. (1987). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nicotine's impact on GABAergic metabolism in the brain. (n.d.). Retrieved from [Link]

  • How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. (2021, July 14). RxList. Retrieved from [Link]

  • Electrophysiological evidence for the existence of GABAA receptors in cultured frog melanotrophs. (1991). Neuroendocrinology. Retrieved from [Link]

  • GABA - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. (1990). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 1-aminophthalazinium bromides as GABAA receptor ligands. (1993). Drug Design and Discovery. Retrieved from [Link]

  • GABA and its conformationally restricted analogues. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. (2025, August 6). Retrieved from [Link]

  • GABA Receptor - StatPearls - NCBI Bookshelf. (2025, February 18). Retrieved from [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437. (n.d.). PubChem. Retrieved from [Link]

  • What is GABA? | Mental Health America. (n.d.). Retrieved from [Link]

  • γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005, March 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • (PDF) GABAergic Afferents activate both GABAA and GABAB receptors in mouse substantia nigra dopaminergic neurons in vivo. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 4-Oxo-4-(pyridin-3-yl)butanoate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2025, March 24). MDPI. Retrieved from [Link]

  • Journal of Bangladesh Academy of Sciences. (2021, May 19). ResearchGate. Retrieved from [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2018, June 22). MDPI. Retrieved from [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review. (2022, March 8). MDPI. Retrieved from [Link]

  • The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021, November 2). PMC. Retrieved from [Link]

  • 4-(Oxoalkyl)-substituted GABA Analogues as Inactivators and Substrates of GABA Aminotransferase. (1991). Journal of Enzyme Inhibition. Retrieved from [Link]

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. (n.d.). PMC. Retrieved from [Link]

  • Probing α4βδ GABAA Receptor Heterogeneity: Differential Regional Effects of a Functionally Selective α4β1δ/α4β3δ Receptor Agonist on Tonic and Phasic Inhibition in Rat Brain. (n.d.). PMC. Retrieved from [Link]

  • Glutamatergic and GABAergic Metabolism in Mouse Brain under Chronic Nicotine Exposure: Implications for Addiction | PLOS One. (2012, July 25). PLOS. Retrieved from [Link]

  • Effect of nicotine on glutamatergic and GABAergic neurotransmission in developing brain. (n.d.). ISMRM. Retrieved from [Link]

  • Chronic, episodic nicotine exposure alters GABAergic synaptic transmission to hypoglossal motor neurons and genioglossus muscle function at a critical developmental age. (2022, December 1). Journal of Neurophysiology. Retrieved from [Link]

  • Nicotine decreases DNA methyltransferase 1 expression and glutamic acid decarboxylase 67 promoter methylation in GABAergic interneurons. (2008, October 21). PNAS. Retrieved from [Link]

Sources

Therapeutic Potential and Pharmacological Targets of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the pharmacological profile, potential therapeutic targets, and experimental utility of 4-(Pyridin-3-yl)butanoic acid hydrochloride .

Content Type: Technical Whitepaper | Version: 1.0 Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

4-(Pyridin-3-yl)butanoic acid (also known as 3-pyridinebutanoic acid) is a functionalized pyridine derivative often encountered at the intersection of toxicology (as a nicotine metabolite) and medicinal chemistry (as a pharmacophore scaffold).[1] While primarily characterized as a stable metabolite of tobacco-specific nitrosamines, its structural integration of a pyridine ring (heme-coordinating moiety) and a butyric acid tail (epigenetic modulator) positions it as a pleiotropic ligand.

This guide analyzes its potential as a therapeutic lead, specifically targeting Thromboxane A2 Synthase (TXAS) , G-Protein Coupled Receptor 109A (GPR109A) , and Histone Deacetylases (HDACs) . We provide rigorous mechanistic insights and validated experimental workflows for researchers utilizing the hydrochloride salt form.

Section 1: Chemical Identity & Physiochemical Profile

The hydrochloride salt (HCl) is the preferred formulation for biological assays due to enhanced aqueous solubility compared to the zwitterionic free acid.

PropertySpecification
IUPAC Name 4-(Pyridin-3-yl)butanoic acid hydrochloride
Common Synonyms 3-Pyridinebutanoic acid HCl; 4-(3-Pyridyl)butyric acid HCl
Molecular Formula C₉H₁₁NO₂ · HCl
Molecular Weight 201.65 g/mol (Salt); 165.19 g/mol (Free Acid)
pKa (Calculated) ~4.8 (Carboxylic acid), ~3.2 (Pyridine Nitrogen)
Solubility Water (>50 mg/mL), DMSO, Methanol
Key Structural Features N-Heterocycle: Heme-iron coordinator.Carboxylate Tail: Ionic interaction/Zinc chelator.C3-Linker: Flexible spacer determining receptor specificity.[2]

Section 2: Primary Biological Context (Metabolic Origins)

Before evaluating therapeutic utility, it is critical to understand the molecule's endogenous presence.[2] 4-(Pyridin-3-yl)butanoic acid is a terminal oxidation product in the metabolism of tobacco alkaloids.

The Nitrosamine-Metabolite Axis

It serves as a biomarker for the detoxification of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), a potent carcinogen. The oxidation of the nitrosamine group leads to the formation of the pyridine-acid structure, which is generally considered less genotoxic but biologically active.[2]

Metabolism Nicotine Nicotine NNK NNK (Carcinogen) Nicotine->NNK Nitrosation Metabolite 4-(Pyridin-3-yl)butanoic acid (Stable Metabolite) NNK->Metabolite CYP450 (α-Hydroxylation/Oxidation) Excretion Urinary Excretion (Biomarker) Metabolite->Excretion Renal Clearance

Figure 1: Metabolic pathway illustrating the origin of 4-(Pyridin-3-yl)butanoic acid from tobacco-specific nitrosamines.

Section 3: Potential Therapeutic Targets

The therapeutic value of 4-(Pyridin-3-yl)butanoic acid hydrochloride lies in its ability to act as a fragment lead . Its structure mimics several known drug classes.

Target A: Thromboxane A2 Synthase (TXAS/CYP5A1)

Mechanism: Heme-Iron Coordination. The 3-substituted pyridine ring is a classic pharmacophore for inhibiting Thromboxane Synthase (CYP5A1). The pyridine nitrogen atom donates an electron pair to the heme iron (Fe³⁺) in the enzyme's active site, preventing the binding of oxygen and the substrate PGH₂.[2]

  • Relevance: Inhibition of TXAS reduces Thromboxane A2 (vasoconstrictor/platelet aggregator) while shunting endoperoxides toward Prostacyclin (vasodilator).

  • Structural Precedent: The molecule is a structural homolog of Ridogrel and Dazoxiben , which utilize the same pyridine-alkanoic acid motif.[2]

Target B: GPR109A (HCAR2)

Mechanism: Orthosteric Agonism. GPR109A is the receptor for Niacin (Nicotinic acid). 4-(Pyridin-3-yl)butanoic acid is a chain-extended analog of Niacin.

  • Hypothesis: While chain extension typically reduces affinity compared to Niacin, the specific 4-carbon length allows for hydrophobic interaction within the receptor tunnel.

  • Therapeutic Effect: Activation of GPR109A in adipocytes inhibits adenylyl cyclase (Gi-coupled), reducing lipolysis and free fatty acid release.[2]

Target C: Histone Deacetylases (HDACs)

Mechanism: Zinc Chelation / Active Site Occupancy. Butyric acid (C4 fatty acid) is a known, albeit weak, Class I/II HDAC inhibitor. The addition of the pyridine ring enhances lipophilicity and provides a potential "cap group" that interacts with the rim of the HDAC catalytic tunnel.[2]

  • Application: Potential use as a differentiation inducer in cancer therapy or a neuroprotective agent.

Targets Ligand 4-(Pyridin-3-yl)butanoic acid HCl Mech_TXAS Heme Fe(III) Coordination (Inhibition) Ligand->Mech_TXAS Mech_GPR Gi-Coupled Signaling (Agonism) Ligand->Mech_GPR Mech_HDAC Zinc Chelation (Inhibition) Ligand->Mech_HDAC TXAS Thromboxane Synthase (CYP5A1) GPR109A GPR109A (Niacin Receptor) HDAC Histone Deacetylase (Class I/II) Mech_TXAS->TXAS Mech_GPR->GPR109A Mech_HDAC->HDAC

Figure 2: Multi-target pharmacology map showing the three primary mechanisms of action.

Section 4: Experimental Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol: In Vitro Thromboxane Synthase Assay

Objective: Determine IC₅₀ for CYP5A1 inhibition.[2]

  • Preparation: Dissolve 4-(Pyridin-3-yl)butanoic acid HCl in PBS (pH 7.4) to create a 10 mM stock.

  • Enzyme Source: Use human recombinant Thromboxane Synthase or human platelet microsomes.

  • Substrate: Prostaglandin H₂ (PGH₂). Note: PGH₂ is unstable; generate in situ or keep at -80°C.

  • Reaction:

    • Incubate enzyme (10 µg) with inhibitor (0.1 µM – 100 µM) for 5 mins at 37°C.

    • Initiate reaction with PGH₂ (5 µM).

    • Terminate after 2 mins using SnCl₂/HCl (converts TXA₂ to TXB₂).

  • Detection: Quantify Thromboxane B2 (TXB2) via ELISA or LC-MS/MS.

  • Validation: Use Dazoxiben as a positive control. A reduction in TXB2 formation confirms inhibition.

Protocol: HDAC Inhibition Fluorometric Assay

Objective: Assess epigenetic modulation potential.[2]

  • Reagents: Use a commercial fluorometric HDAC assay kit (substrate: Boc-Lys(Ac)-AMC).

  • Workflow:

    • Prepare serial dilutions of the HCl salt in assay buffer.

    • Add HeLa nuclear extract (source of HDACs).

    • Add acetylated substrate and incubate for 30 mins at 37°C.

    • Add Developer solution (Trypsin) to release the fluorophore from deacetylated lysine.

  • Readout: Measure fluorescence (Ex 350 nm / Em 440 nm).

  • Validation: Trichostatin A (TSA) must be used as the positive control. If the compound acts as a mimic of Butyrate, expect IC₅₀ in the millimolar range (1–5 mM).[2]

Section 5: Diagnostic & Biomarker Utility

Recent metabolomic studies have elevated the status of 4-(Pyridin-3-yl)butanoic acid beyond a simple scaffold.

  • Breast Cancer: It has been identified as a down-regulated biomarker in the serum of breast cancer patients compared to healthy controls. This suggests a perturbation in pyridine nucleotide metabolism or fatty acid oxidation in the tumor microenvironment.

  • Hypoxic-Ischaemic Encephalopathy: In neonates, elevated levels are associated with hypoxia, likely due to the breakdown of NAD+ precursors under metabolic stress.[2]

Data Summary: Biomarker Trends

Condition Trend Potential Mechanism Reference
Breast Cancer ↓ Decreased Altered fatty acid oxidation / NAD+ salvage flux [1]
Neonatal Hypoxia ↑ Increased Systemic metabolic stress / nucleotide catabolism [2]

| Smokers | ↑ Increased | Direct metabolism of NNK/Nicotine | [3] |

References

  • Tang, X., et al. "Interpretable Machine Learning for Serum-Based Metabolomics in Breast Cancer Diagnostics."[2] MDPI, 2025.[2] Link

  • Reinke, S.N., et al. "Untargeted metabolomic analysis and pathway discovery in perinatal asphyxia and hypoxic-ischaemic encephalopathy."[2] PubMed Central, 2017. Link

  • Hecht, S.S. "Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN."[2] MDPI, 2014.[2] Link

  • MedChemExpress. "4-Oxo-4-(pyridin-3-yl)butanoic acid-d4 Product Information." MedChemExpress, 2024.[2][3] Link

  • PubChem. "4-Oxo-4-(3-pyridyl)butyric acid Compound Summary." National Library of Medicine, 2024.[2] Link

Sources

Methodological & Application

Technical Application Note: HPLC Purity Analysis of 4-(Pyridin-3-yl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a robust, validated protocol for the HPLC analysis of 4-(Pyridin-3-yl)butanoic acid hydrochloride , a critical intermediate in the synthesis of nicotine derivatives and tobacco-specific nitrosamine standards.

Introduction & Compound Analysis

4-(Pyridin-3-yl)butanoic acid hydrochloride (CAS: 17270-50-7, Free acid CAS: 15569-97-8) presents specific chromatographic challenges due to its amphoteric nature. It contains a basic pyridine ring (pKa ~5.[1]3) and an acidic carboxylic acid tail (pKa ~4.5).

Analytical Challenges
  • Zwitterionic Behavior: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and broad peak shapes on standard C18 columns.

  • Silanol Interactions: The protonated pyridine nitrogen interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Polarity: The compound is highly polar, often eluting near the void volume (

    
    ) in standard Reversed-Phase (RP) conditions.
    
Method Development Strategy

To ensure a self-validating system suitable for QC release testing, we utilize Ion-Suppression Chromatography .

  • pH Control (pH 2.5): By adjusting the mobile phase pH to < 3.0, we suppress the ionization of the carboxylic acid (making it neutral and hydrophobic) while fully protonating the pyridine ring.

  • Base-Deactivated Column: A high-purity, end-capped C18 column is selected to minimize secondary interactions with the positively charged pyridine.

  • Ion-Pairing (Optional but Recommended): For older column technologies, adding an ion-pairing agent (Sodium Octanesulfonate) improves peak symmetry, though modern columns often render this unnecessary. The protocol below uses a modern "AQ" type C18 column to avoid the complexity of ion-pairing.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 4-(Pyridin-3-yl)butanoic acid HCl (>99.0% purity).

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX SB-C18 or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Reasoning: These columns are designed to retain polar compounds in 100% aqueous conditions and resist acid hydrolysis.

Chromatographic Conditions (The "System")
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH 2.5 (adj. with

)
Suppresses carboxylic acid ionization; stabilizes pyridine charge.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution control.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and peak sharpness.
Injection Vol 5 - 10 µLAdjusted based on detector sensitivity.
Detection UV @ 260 nm

for the pyridine chromophore.
Run Time 15 MinutesSufficient to elute late-running non-polar impurities.

Gradient Program:

  • 0.0 min: 95% A / 5% B (Isocratic hold for 2 min to retain the polar head)

  • 2.0 min: 95% A / 5% B

  • 10.0 min: 60% A / 40% B (Linear Ramp)

  • 10.1 min: 95% A / 5% B (Re-equilibration)

  • 15.0 min: Stop

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

    • Note: Do not use 100% organic solvent as diluent; it will cause "solvent breakthrough" leading to split peaks for this polar compound.

  • Standard Stock (1.0 mg/mL): Weigh 25 mg of standard into a 25 mL volumetric flask. Dissolve in diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with diluent.

  • Test Sample: Prepare in duplicate at 0.5 mg/mL (Assay) or 1.0 mg/mL (Purity).

System Suitability & Logic Flow

The following diagram illustrates the decision logic for method development and the required system suitability tests (SST) to ensure data trustworthiness.

HPLC_Method_Logic Start Start: Method Development Analyze_Struct Analyze Structure: Pyridine (Basic) + COOH (Acidic) Start->Analyze_Struct Select_pH Select pH 2.5: Protonate Pyridine Suppress COOH Ionization Analyze_Struct->Select_pH Column_Choice Select Column: C18 (Base Deactivated/Polar Embedded) Select_pH->Column_Choice Exp_Run Run Test Sample Column_Choice->Exp_Run Decision_Tailing Peak Tailing > 1.5? Exp_Run->Decision_Tailing Action_Tailing Add Ion-Pair (SOS) OR Increase Buffer Conc. Decision_Tailing->Action_Tailing Yes Decision_Ret Retention (k') < 2.0? Decision_Tailing->Decision_Ret No Action_Tailing->Exp_Run Action_Ret Lower % Organic (Start 2% B) OR Use HSS T3 Column Decision_Ret->Action_Ret Yes SST_Pass System Suitability (SST): Tailing < 1.5 Plates > 5000 %RSD < 2.0% Decision_Ret->SST_Pass No Action_Ret->Exp_Run Final_Method Validated Method Ready for QC SST_Pass->Final_Method

Figure 1: Method Development Logic and System Suitability Decision Tree.

Validation Parameters (Summary)

To ensure Scientific Integrity , the method must be validated against ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of main peak. Purity Angle < Purity Threshold (DAD).Pass.
Linearity

over 50% - 150% of target concentration.

Precision (Repeatability) %RSD of 6 injections

2.0%.
0.4%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOQ ~ 0.05% of target
Robustness pH variation (

), Flow (

mL/min).
Stable Retention Time

Troubleshooting Guide

Issue: Severe Peak Tailing (Asymmetry > 2.0)
  • Cause: Secondary silanol interactions with the positively charged pyridine ring.

  • Solution:

    • Ensure the column is "End-capped" or "Base Deactivated".

    • Increase buffer concentration from 20 mM to 50 mM to compete for silanol sites.

    • Add 5 mM Sodium Octanesulfonate (Ion-Pairing reagent) to Mobile Phase A.

Issue: Retention Time Drift
  • Cause: pH instability. The pyridine pKa is sensitive.[1]

  • Solution: Use a precise pH meter calibrated daily. Ensure the buffer is mixed thoroughly before adding organic solvent.

Issue: Split Peaks
  • Cause: Sample solvent strength is higher than the initial mobile phase.

  • Solution: Dissolve the sample in Mobile Phase A or water. Avoid pure Methanol/ACN as the diluent.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid (Compound Summary). National Library of Medicine. Link

  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine.[2] Chemical Research in Toxicology. Link

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Link

Sources

Application Note: NMR Spectroscopy of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(Pyridin-3-yl)butanoic acid hydrochloride (often an intermediate in the synthesis of tobacco-specific nitrosamine metabolites or nicotine derivatives) presents unique analytical challenges due to its zwitterionic potential and salt formation.[1] This guide details the protocol for High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structure, assess the hydrochloride salt stoichiometry, and determine purity.

Key Analytical Challenges:

  • pH Sensitivity: The chemical shifts of the pyridine ring protons are highly sensitive to pH and concentration due to the protonation equilibrium at the pyridinic nitrogen.

  • Solvent Selection: The hydrochloride salt is highly polar, necessitating polar deuterated solvents (

    
     or DMSO-
    
    
    
    ) which influence peak resolution and exchangeable proton visibility.[1]
  • Dynamic Exchange: In protic solvents, the carboxylic acid proton and the pyridinium proton undergo rapid exchange, often resulting in averaged or invisible signals.

Experimental Protocol

Reagents and Equipment[1][2]
  • Analyte: 4-(Pyridin-3-yl)butanoic acid hydrochloride (Store at desiccated ambient temperature).[1]

  • Solvent A (Preferred for Salt Stoichiometry): Deuterium Oxide (

    
    , 99.9% D) containing 0.05% w/v TSP-d4 (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt) as internal reference (
    
    
    
    0.00).[1]
  • Solvent B (Preferred for Structural Elucidation): Dimethyl Sulfoxide-d6 (DMSO-

    
    , 99.9% D) containing 0.05% v/v TMS (Tetramethylsilane).[1]
    
  • Instrument: 400 MHz NMR Spectrometer (or higher field) equipped with a 5 mm probe (BBO or inverse detection).

Sample Preparation Workflow

The following workflow ensures reproducibility and minimizes concentration-dependent chemical shift drifting.

SamplePrep Weigh Weigh 10-15 mg Analyte Solvent Add 0.6 mL Solvent (D2O or DMSO) Weigh->Solvent Mix Vortex/Sonicate (Ensure Clear Soln) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire Spectrum (ns=16 or 32) Transfer->Acquire

Figure 1: Standardized sample preparation workflow for reproducible NMR acquisition.[1]

Acquisition Parameters (Standard 1H)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1):

    
     seconds (Critical for accurate integration of the aromatic protons which have longer T1).
    
  • Spectral Width: 15 ppm (-2 to 13 ppm).[1]

  • Temperature: 298 K (25 °C).[1]

  • Number of Scans (ns): 16 (minimum) for >10 mg sample.

Results and Discussion

Structural Assignment Logic

The molecule consists of a 3-substituted pyridine ring attached to a propyl chain terminating in a carboxylic acid.[1]

Numbering Scheme:

  • Pyridine Ring: N is position 1'.[1] The substituent is at position 3'.[1]

    • H-2': Singlet (or fine doublet), most deshielded due to flanking N and substituent.[1]

    • H-6': Doublet, adjacent to N.[1]

    • H-4': Doublet/Multiplet, para to N.

    • H-5': Doublet of doublets (dd), meta to N (least deshielded aromatic).

  • Aliphatic Chain:

    • C-4 (

      
      ):  Methylene attached to Pyridine ring (deshielded).[1]
      
    • C-3 (

      
      ):  Central methylene (shielded).[1]
      
    • C-2 (

      
      ):  Methylene adjacent to Carbonyl.[1]
      

Structure cluster_aromatic Pyridinium Ring (Deshielded by HCl) cluster_aliphatic Butanoic Acid Chain H2 H-2' (Aromatic Singlet) ~8.6-8.8 ppm H6 H-6' (Aromatic Doublet) ~8.5-8.7 ppm H4 H-4' (Aromatic Doublet) ~8.3-8.5 ppm Chain_Gamma H-gamma (C4) (Triplet) ~2.8 ppm H4->Chain_Gamma Connected at C3' H5 H-5' (Aromatic dd) ~7.9-8.1 ppm Chain_Beta H-beta (C3) (Quintet) ~2.0 ppm Chain_Gamma->Chain_Beta Chain_Alpha H-alpha (C2) (Triplet) ~2.3 ppm Chain_Beta->Chain_Alpha

Figure 2: Connectivity and predicted chemical shift logic for the hydrochloride salt in D2O.

Quantitative Data Table (1H NMR in )

The following data represents the expected chemical shifts for the Hydrochloride Salt . Note that the free base would show aromatic peaks significantly upfield (0.5 - 1.0 ppm shielded) compared to these values.[1]

PositionTypeMultiplicityShift (

ppm)
IntegralCoupling (

Hz)
Assignment Logic
H-2' Aromatics (broad) or d8.65 - 8.851H

Adjacent to

, inductive deshielding.[1]
H-6' Aromaticd8.55 - 8.751H

Adjacent to

.[1]
H-4' Aromaticd (broad)8.35 - 8.551H

Para to

.[1]
H-5' Aromaticdd7.90 - 8.101H

Meta to

, least deshielded.[1]
H-4 Aliphatict2.75 - 2.902H

Benzylic-like, deshielded by ring.[1]
H-2 Aliphatict2.30 - 2.452H


to Carbonyl.[1]
H-3 Aliphaticm (quint)1.90 - 2.052H


to both groups.[1]
COOH AcidicBroad s> 11.0n/a-Exchanged in

; visible in DMSO.[1]

Note: Shifts are referenced to TSP (0.00 ppm). Values may vary


 ppm depending on concentration and exact pH.
Interpretation of Salt Effects

In the hydrochloride salt, the pyridine nitrogen is protonated (


).[1] This positive charge withdraws electron density from the ring, causing a significant downfield shift  (deshielding) of the aromatic protons compared to the free base.[2]
  • Diagnostic Check: If H-2' appears < 8.5 ppm in

    
    , the salt may have partially dissociated or the sample is the free base.[1]
    

Troubleshooting & Validation

Common Issues
  • Broad Aromatic Peaks: This usually indicates "intermediate exchange" of the N-H proton.

    • Solution: Lower the pH slightly with DCl or run the spectrum in DMSO-

      
       to lock the proton in place.[1]
      
  • Water Suppression Artifacts: If the water peak (approx 4.79 ppm in

    
    ) overlaps with signals, use a presaturation pulse sequence (zgpr or noesypr1d). However, for this molecule, the region 4.5-5.0 ppm is clear, so standard suppression is rarely needed.[1]
    
Purity Calculation

To calculate purity (wt%) using an internal standard (IS) like Maleic Acid (if added):


[1]

Where:

  • 
     = Integral area[1][3]
    
  • 
     = Number of protons contributing to the signal
    
  • 
     = Molecular Weight (201.65  g/mol  for HCl salt)[1]
    
  • 
     = Weight (mg)[1]
    

References

  • PubChem. (n.d.).[1] 4-Oxo-4-(3-pyridyl)butyric acid (Related Metabolite Structure & Properties). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Pyridine chemical shifts).

  • Reich, H. J. (2022).[1] Proton NMR Chemical Shifts.[1][2][4][5][6][7][8][9][10] University of Wisconsin-Madison.[1] Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for 4-(Pyridin-3-yl)butanoic acid hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-(Pyridin-3-yl)butanoic acid hydrochloride as a Neuromodulatory Agent

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action is a promising therapeutic strategy for a variety of neurological disorders, including epilepsy and anxiety.[2]

This document provides detailed application notes and protocols for the characterization of 4-(Pyridin-3-yl)butanoic acid hydrochloride in cell culture assays. Due to the limited direct experimental data on this specific compound, its structural similarity to GABA suggests a hypothesized mechanism of action as a competitive inhibitor of GABA transporters. These protocols are designed to enable researchers to investigate this hypothesis by quantifying the compound's effect on GABA uptake and to assess its potential cytotoxic effects in a cellular context.

Hypothesized Mechanism of Action: Inhibition of GABA Reuptake

We hypothesize that 4-(Pyridin-3-yl)butanoic acid hydrochloride acts as an inhibitor of GABA transporters (GATs). By competing with GABA for binding to the transporter, the compound is expected to reduce the rate of GABA reuptake into cells. This leads to an accumulation of GABA in the extracellular space, thereby potentiating GABAergic signaling. The four main subtypes of GABA transporters are GAT-1, GAT-2, GAT-3, and BGT-1, with GAT-1 being the most prevalent in the brain.[2]

Signaling Pathway: GABAergic Neurotransmission and Reuptake

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA Receptor GABA_synapse->GABA_R Binding GAT_glia GABA Transporter (GAT) GABA_synapse->GAT_glia Reuptake Ion_Channel Cl- Channel GABA_R->Ion_Channel Activation Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx 4_PBA_HCl 4-(Pyridin-3-yl)butanoic acid hydrochloride 4_PBA_HCl->GAT_glia Inhibition

Caption: Hypothesized mechanism of 4-(Pyridin-3-yl)butanoic acid hydrochloride.

Experimental Protocols

Protocol 1: In Vitro GABA Uptake Assay

This protocol describes a method to determine the inhibitory activity of 4-(Pyridin-3-yl)butanoic acid hydrochloride on GABA transporters expressed in a mammalian cell line.[2]

Workflow for GABA Uptake Assay

GABA_Uptake_Workflow A 1. Seed HEK293-hGAT1 cells in 96-well plates B 2. Culture overnight (37°C, 5% CO2) A->B D 4. Wash cells with pre-warmed Assay Buffer B->D C 3. Prepare compound dilutions (Test & Reference) E 5. Pre-incubate cells with compounds (10-20 min) C->E D->E F 6. Initiate uptake with [3H]GABA E->F G 7. Incubate (10-20 min) at room temperature F->G H 8. Terminate uptake by washing with ice-cold buffer G->H I 9. Lyse cells H->I J 10. Scintillation Counting I->J K 11. Data Analysis (IC50) J->K

Caption: Workflow for the in vitro GABA uptake assay.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GABA transporter subtype 1 (hGAT-1).[3]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM D-Glucose.

  • Test Compound: 4-(Pyridin-3-yl)butanoic acid hydrochloride.

  • Reference Inhibitor: Tiagabine hydrochloride.

  • Radiolabeled Ligand: [³H]GABA (gamma-aminobutyric acid).

  • Unlabeled Ligand: GABA.

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Scintillation Cocktail

  • 96-well microplates (clear bottom, white walls for scintillation counting).

Procedure:

  • Cell Culture:

    • Culture HEK293-hGAT-1 cells in DMEM with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[2]

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 4-(Pyridin-3-yl)butanoic acid hydrochloride in sterile water or DMSO.

    • Prepare a 1 mM stock solution of Tiagabine in the same solvent.

    • Prepare serial dilutions of the test and reference compounds in Assay Buffer. The final solvent concentration should not exceed 0.1%.

  • GABA Uptake Assay:

    • On the day of the assay, gently wash the cell monolayers twice with 200 µL of pre-warmed Assay Buffer.

    • Add 100 µL of Assay Buffer containing the desired concentrations of the test compound or reference inhibitor to the respective wells.

    • For total uptake control, add 100 µL of Assay Buffer without any inhibitor.

    • For non-specific uptake control, add 100 µL of a high concentration of Tiagabine (e.g., 10 µM).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 100 µL of Assay Buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).

    • Incubate for 10-20 minutes at room temperature. This incubation time should be within the linear range of GABA uptake.[2]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

    • Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol is essential to determine if the observed inhibition of GABA uptake is due to a specific interaction with the transporter or a general cytotoxic effect of the compound.[1][4]

Workflow for MTT Cell Viability Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Culture overnight (37°C, 5% CO2) A->B C 3. Treat cells with various concentrations of the compound B->C D 4. Incubate for desired exposure time (e.g., 24-72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours (37°C, 5% CO2) E->F G 7. Solubilize formazan crystals with DMSO or SDS-HCl F->G H 8. Incubate with shaking G->H I 9. Measure absorbance at 570 nm H->I J 10. Data Analysis (CC50) I->J

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cell Line: HEK293-hGAT-1 cells or another cell line of interest.

  • Culture Medium: As described in Protocol 1.

  • Test Compound: 4-(Pyridin-3-yl)butanoic acid hydrochloride.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well microplates (clear bottom).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(Pyridin-3-yl)butanoic acid hydrochloride in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for a period that reflects the duration of the primary assay (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of Solubilization Solution (DMSO or SDS-HCl) to each well to dissolve the formazan crystals.[4]

    • Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the CC₅₀ (50% cytotoxic concentration) value.

Data Presentation

Table 1: Key Experimental Parameters

ParameterGABA Uptake AssayMTT Cell Viability Assay
Cell Line HEK293-hGAT-1HEK293-hGAT-1
Seeding Density 5 x 10⁴ cells/well1 x 10⁴ cells/well
Plate Format 96-well (white wall)96-well (clear)
Compound Incubation 10-20 minutes24-72 hours
Detection Method Scintillation CountingColorimetric (Absorbance)
Primary Readout IC₅₀CC₅₀
Reference Compound TiagabineDoxorubicin (optional)

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, each assay should include appropriate controls. In the GABA uptake assay, the inclusion of a known potent inhibitor like Tiagabine validates the assay's ability to detect inhibition. For the MTT assay, a vehicle control is crucial to account for any effects of the solvent, and a positive control for cytotoxicity (e.g., doxorubicin) can confirm the assay is performing as expected. Establishing a linear range for the GABA uptake over time and determining an optimal cell seeding density for both assays are critical preliminary steps for robust and reproducible data.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • BCE Team. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • ION Biosciences. (n.d.). HEK293T GAT1 (SLC6A1) Cell Line. Retrieved from [Link]

  • Wang, Y., et al. (2024). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. Food Production, Processing and Nutrition, 6(1), 1-19. Retrieved from [Link]

  • The GABA Molecule -Chemical and Physical Properties. (n.d.). Retrieved from [Link]

  • de Mello, F. G., et al. (1980). GABA uptake and release in purified neuronal and nonneuronal cultures from chick embryo retina. Journal of Neurochemistry, 34(6), 1755-1760. Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

  • Yogeeswari, P., et al. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113-118. Retrieved from [Link]

  • Sitte, H. H., et al. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British journal of pharmacology, 137(6), 843-852. Retrieved from [Link]

  • Reichenbach, A., et al. (2013). GABA and Glutamate Uptake and Metabolism in Retinal Glial (Müller) Cells. Frontiers in Endocrinology, 4, 36. Retrieved from [Link]

  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456-12461. Retrieved from [Link]

Sources

4-(Pyridin-3-yl)butanoic acid hydrochloride solution preparation and storage

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Storage of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride Solution

Introduction & Chemical Identity

4-(Pyridin-3-yl)butanoic acid hydrochloride is a pyridine derivative often utilized as a synthetic building block or a reference standard in nicotine metabolite research. It is the saturated analog of the more common tobacco-specific nitrosamine metabolite, 4-oxo-4-(3-pyridyl)butanoic acid (OPBA).

Unlike its keto-derivative, the saturated chain renders this molecule more chemically stable but potentially less soluble in its free acid form. The hydrochloride (HCl) salt form is preferred for biological applications due to its enhanced aqueous solubility.

Critical Nomenclature Note: Researchers must verify the exact chemical structure on their vial.

  • Target Compound: 4-(Pyridin-3-yl)butanoic acid (Saturated chain).

    • CAS (Free Acid):[1]

    • Structure: Pyridine ring attached to a saturated propyl-carboxylic acid chain.

  • Related Metabolite: 4-Oxo-4-(3-pyridyl)butanoic acid (Keto-derivative).

    • CAS: 4192-31-8[2][3]

    • Distinction: Contains a ketone group at the C4 position.[3][4]

Physicochemical Profile

PropertySpecificationNotes
Chemical Formula C₉H₁₁NO₂[1] · HClHydrochloride salt
Molecular Weight ~201.65 g/mol Free acid MW: 165.19 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility (Water) High (>50 mM)The cationic pyridinium enhances water solubility.
Solubility (DMSO) High (>100 mM)Suitable for high-concentration stocks.
pKa ~4.8 (Carboxylic acid), ~5.2 (Pyridine N)Solution will be acidic (pH ~2-3) without adjustment.

Preparation Protocol

A. Solvent Selection Strategy
  • Water/Saline: Ideal for immediate biological use. The HCl salt dissolves readily but generates an acidic solution that may require buffering.

  • DMSO (Dimethyl Sulfoxide): Recommended for long-term storage of stock solutions. DMSO prevents microbial growth and hydrolytic degradation, allowing stocks to be kept at -20°C for >1 year.

B. Step-by-Step Solubilization (Stock Concentration: 50 mM)

Materials:

  • 4-(Pyridin-3-yl)butanoic acid HCl solid[3]

  • Solvent (Sterile ddH₂O or Anhydrous DMSO)

  • 0.22 µm PES Syringe Filter (for aqueous solutions)

  • 1N NaOH (for pH adjustment of aqueous stocks)

Procedure:

  • Calculation: To prepare 10 mL of a 50 mM stock solution:

    
    
    
    
    
  • Weighing: Weigh ~101 mg of the solid into a sterile glass vial. Note: The salt is hygroscopic; minimize exposure to humid air.

  • Dissolution:

    • For DMSO Stock: Add 10 mL of anhydrous DMSO. Vortex until clear. No filtration is usually necessary if DMSO is sterile.

    • For Aqueous Stock: Add 8 mL of sterile ddH₂O. Vortex to dissolve.[5]

  • pH Adjustment (Crucial for Aqueous Solutions): The HCl salt will result in a pH < 4.0.

    • Place the probe of a micro-pH meter into the solution.

    • Slowly add 1N NaOH dropwise while stirring.

    • Target pH: 7.2 – 7.4 (Physiological pH).

    • Caution: Near the isoelectric point or if over-alkalinized, precipitation is unlikely for this specific salt, but always observe for turbidity.

    • Add ddH₂O to bring the final volume to 10 mL .

  • Sterilization: Pass the aqueous solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile receiver. Nylon filters are also compatible.

Storage & Stability

The stability of the solution depends heavily on the solvent system and temperature.

Storage ConditionSolventStability EstimateRecommendation
Room Temp (25°C) Water/PBS< 24 HoursProne to microbial growth; use immediately.
4°C (Refrigerated) Water/PBS1-2 WeeksKeep dark. Check for precipitation before use.
-20°C (Frozen) Water/PBS3-6 MonthsAvoid freeze-thaw cycles. Aliquot required.
-20°C (Frozen) DMSO> 1 YearPreferred method for master stocks.
-80°C (Deep Freeze) DMSO> 2 YearsFor archival banking.

Handling Freeze-Thaw Cycles: Repeated freezing and thawing causes micro-precipitation and concentration gradients.

  • Rule: Aliquot the stock into single-use volumes (e.g., 50 µL or 100 µL) immediately after preparation. Use one vial per experiment and discard the remainder.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and preparation based on the intended application.

G Start Solid 4-(Pyridin-3-yl)butanoic acid HCl AppCheck Intended Application? Start->AppCheck LongTerm Long-term Storage / High Concentration Stock AppCheck->LongTerm Stock Banking Immediate Immediate Bioassay / Cell Culture AppCheck->Immediate Direct Use DMSO_Step Dissolve in Anhydrous DMSO (e.g., 50-100 mM) LongTerm->DMSO_Step Water_Step Dissolve in ddH2O (Acidic pH ~3.0) Immediate->Water_Step Aliquot_DMSO Aliquot into Amber Vials DMSO_Step->Aliquot_DMSO Store_DMSO Store at -20°C (Stable >1 year) Aliquot_DMSO->Store_DMSO Use_Fresh Use Immediately or Store 4°C (<1 week) Store_DMSO->Use_Fresh Dilute 1:1000 in Media Adjust_pH Adjust pH to 7.4 (using 1N NaOH) Water_Step->Adjust_pH Filter Sterile Filter (0.22 µm) Adjust_pH->Filter Filter->Use_Fresh

Caption: Decision matrix for solvent selection. DMSO is preferred for stock banking, while aqueous preparation requires pH neutralization.

Quality Control & Troubleshooting

Verification of Solubilization:

  • Visual Inspection: The solution must be strictly clear and colorless. Any turbidity indicates incomplete dissolution or precipitation (often caused by over-acidification or salting out in high-salt buffers).

  • UV-Vis Spectroscopy: Pyridine derivatives exhibit a characteristic absorption peak around 250–260 nm .

    • Protocol: Dilute a small aliquot to 50 µM in PBS and scan 200–400 nm. A consistent

      
       confirms compound integrity.
      

Common Issues:

  • Precipitation upon adding NaOH: If the pH is adjusted too quickly, local regions of high alkalinity can cause the free base to precipitate temporarily.

    • Fix: Stir vigorously and add NaOH slowly. The precipitate should redissolve as equilibrium is reached.

  • Yellowing of Solution: Indicates oxidation, often due to light exposure or old DMSO.

    • Prevention:[1][6] Store in amber vials and use fresh, molecular-grade DMSO.

References

  • PubChem. (2024). 4-Oxo-4-(3-pyridyl)butyric acid (Related Compound Information). National Library of Medicine. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(Pyridin-3-yl)butanoic acid hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GABAergic Tone with 4-(Pyridin-3-yl)butanoic acid hydrochloride

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Disturbances in GABAergic signaling are implicated in a multitude of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain.[1][2] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3][4]

4-(Pyridin-3-yl)butanoic acid hydrochloride is a structural analog of GABA. Its primary mechanism of action in neuroscience research is the inhibition of GABA transporters. By blocking these transporters, 4-(Pyridin-3-yl)butanoic acid hydrochloride can increase the extracellular concentration of GABA, thereby prolonging its inhibitory action at postsynaptic receptors.[3][5] This makes it a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes.

This document provides a comprehensive guide for researchers on the application of 4-(Pyridin-3-yl)butanoic acid hydrochloride, detailing its mechanism of action, protocols for in vitro characterization, and methodologies for in vivo studies.

Mechanism of Action: Potentiation of GABAergic Signaling

The termination of GABAergic neurotransmission is primarily achieved through its rapid reuptake from the synaptic cleft by four subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1][6] GAT1 is predominantly found on neurons, while GAT3 is mainly expressed on astrocytes.[4]

4-(Pyridin-3-yl)butanoic acid hydrochloride, as a GAT inhibitor, blocks this reuptake process. This leads to an accumulation of GABA in the synaptic cleft, enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B). The net effect is an increase in inhibitory tone, which can counteract excessive neuronal excitation. This mechanism is the basis for the therapeutic effects of clinically approved GAT inhibitors like Tiagabine, which is used in the treatment of epilepsy.[2][5][7]

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential Synaptic_Cleft Synaptic GABA GABA_release->Synaptic_Cleft GAT1 GAT1 Transporter GABA_R GABA Receptor Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_R->Inhibitory_Signal Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_R Binds Compound 4-(Pyridin-3-yl)butanoic acid hydrochloride Compound->GAT1 Inhibits

Caption: Mechanism of GABA reuptake inhibition.

Part 1: In Vitro Characterization Protocols

Before proceeding to in vivo studies, it is crucial to characterize the potency and selectivity of 4-(Pyridin-3-yl)butanoic acid hydrochloride. The following protocols provide a framework for these initial investigations.

Workflow for In Vitro Analysis

in_vitro_workflow start Start: Obtain Compound solubility Determine Solubility & Stability in Assay Buffers start->solubility gat_assay [3H]GABA Uptake Assay (Determine IC50 vs. GATs) solubility->gat_assay gabaa_screen GABAA Receptor Binding Assay (Counter-screen) gat_assay->gabaa_screen data_analysis Data Analysis: Potency & Selectivity Profile gabaa_screen->data_analysis decision Proceed to In Vivo? data_analysis->decision stop Stop/Optimize decision->stop Not Potent or Not Selective proceed Proceed decision->proceed Potent & Selective

Caption: Workflow for in vitro characterization.

Protocol 1: [³H]GABA Uptake Assay for IC₅₀ Determination

This assay determines the concentration of 4-(Pyridin-3-yl)butanoic acid hydrochloride required to inhibit 50% of GABA uptake activity for each GAT subtype. It utilizes cell lines stably expressing individual human or rodent GAT subtypes (e.g., HEK293 or CHO cells).[1][3][6]

Materials:

  • HEK293 or CHO cells stably expressing the target GAT subtype (GAT1, GAT2, GAT3, or BGT1).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[3]

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • 4-(Pyridin-3-yl)butanoic acid hydrochloride.

  • Reference inhibitor (e.g., Tiagabine for GAT1).[3]

  • 96-well microplates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the GAT-expressing cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Seed the cells into 96-well plates and allow them to form a confluent monolayer (typically 24 hours).[1][6]

  • Compound Preparation: Prepare a stock solution of 4-(Pyridin-3-yl)butanoic acid hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final solvent concentration is low (≤0.1%) to avoid cellular toxicity.[3]

  • Assay Performance: a. Wash the cells twice with pre-warmed Assay Buffer. b. Add the Assay Buffer containing the desired concentrations of the test compound, reference inhibitor (for positive control), or buffer alone (for total uptake) to the wells. c. Pre-incubate the plates for 10-20 minutes at room temperature.[3] d. Initiate GABA uptake by adding Assay Buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM).[1][6] e. Incubate for a short period (e.g., 3-10 minutes) at room temperature. This duration should be within the linear range of uptake for the cell line.[3][6]

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold Assay Buffer.[3] b. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent).

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a scintillation counter.[3]

Data Analysis:

  • Determine specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from all other readings.[3]

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

ParameterRecommended ValueSource
Cell LineHEK293 or CHO expressing GATs[3][6]
[³H]GABA Concentration10-30 nM[3][6]
Test Compound Range1 nM - 100 µM (example)[6]
Incubation Time3-20 minutes[3][6]
TemperatureRoom Temperature[3]
Protocol 2: GABAA Receptor Binding Assay (Counter-Screening)

Since 4-(Pyridin-3-yl)butanoic acid hydrochloride is a GABA analog, it is essential to verify that it does not directly interact with GABA receptors. This protocol assesses the compound's affinity for the GABA-A receptor.[1][6]

Materials:

  • Rat cortical membranes (prepared from whole rat cortex).

  • [³H]-Muscimol (a high-affinity GABA-A receptor agonist radioligand).

  • Unlabeled GABA (for positive control).

  • 4-(Pyridin-3-yl)butanoic acid hydrochloride.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., at 10 µM and 100 µM) and unlabeled GABA in Binding Buffer.[6]

  • Assay Incubation: In a 96-well plate, combine the rat cortical membranes, [³H]-Muscimol, and either the test compound, unlabeled GABA, or buffer alone.

  • Incubation: Incubate the mixture at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold Binding Buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

Data Analysis:

  • Calculate the percentage displacement of [³H]-Muscimol by the test compound compared to the total binding (buffer alone) and non-specific binding (in the presence of a high concentration of unlabeled GABA). A low displacement percentage (e.g., <50% at 100 µM) indicates low affinity for the GABA-A receptor.[6]

Part 2: In Vivo Application Protocols

Following successful in vitro characterization, the effects of 4-(Pyridin-3-yl)butanoic acid hydrochloride can be explored in living organisms.

Workflow for In Vivo Analysis

in_vivo_workflow start Start: In Vitro Data Confirmed pk_pd Pharmacokinetic/ Pharmacodynamic Studies (Optional) start->pk_pd microdialysis Microdialysis Study: Measure Extracellular GABA pk_pd->microdialysis Determine Dose behavioral Behavioral Models (e.g., Seizure, Anxiety) microdialysis->behavioral data_analysis Data Analysis: Target Engagement & Efficacy behavioral->data_analysis conclusion Draw Conclusions on In Vivo Effects data_analysis->conclusion

Caption: Workflow for in vivo evaluation.

Protocol 3: In Vivo Microdialysis for Extracellular GABA Measurement

This technique allows for the direct measurement of GABA concentrations in the extracellular fluid of a specific brain region in awake, freely moving animals, providing direct evidence of target engagement.[4]

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and guide cannulae.

  • Anesthetic (e.g., isoflurane).

  • Artificial cerebrospinal fluid (aCSF).[4]

  • 4-(Pyridin-3-yl)butanoic acid hydrochloride.

  • HPLC system with electrochemical or fluorescence detection for GABA quantification.

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, ventral tegmental area).[4] Allow the animal to recover for at least 5 days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[4]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular GABA concentration.

  • Compound Administration: Administer 4-(Pyridin-3-yl)butanoic acid hydrochloride systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe by dissolving it in the aCSF.[4] A dose-response study using several concentrations (e.g., 30, 100, 300 µM for local perfusion) is recommended initially.[4]

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in GABA levels.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using HPLC.

Data Analysis:

  • Express the post-administration GABA concentrations as a percentage of the stable baseline average. A significant increase in GABA levels following compound administration indicates effective GABA uptake inhibition in vivo.[4]

Protocol 4: Evaluation in a Rodent Seizure Model

Given that GAT inhibitors have anticonvulsant properties, a key application is to test the efficacy of 4-(Pyridin-3-yl)butanoic acid hydrochloride in a seizure model.[8]

Materials:

  • Rodents (e.g., rats or mice).

  • Chemoconvulsant (e.g., pentylenetetrazol (PTZ) or homocysteine thiolactone).[8]

  • 4-(Pyridin-3-yl)butanoic acid hydrochloride.

  • Vehicle control solution.

  • Behavioral observation setup (e.g., video recording).

Procedure:

  • Dosing: Administer various doses of the test compound (e.g., 1-30 mg/kg, i.p.) or vehicle to different groups of animals. A dose-finding study is necessary to determine the effective range. For reference, the effective dose for Tiagabine in a rat status epilepticus model was found to be 8.3 mg/kg.[8]

  • Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed to the brain.

  • Seizure Induction: Administer a sub-threshold or threshold dose of the chemoconvulsant to induce seizures.

  • Behavioral Observation: Observe and score the animals for seizure activity (e.g., latency to first seizure, seizure severity, duration) for a set period. The Racine scale is a common method for scoring seizure severity.

  • EEG Monitoring (Optional): For more detailed analysis, animals can be implanted with EEG electrodes to record electrographic seizure activity.[8]

Data Analysis:

  • Compare the seizure parameters (latency, severity, duration) between the compound-treated groups and the vehicle-treated group. A significant delay in seizure onset, reduction in severity, or prevention of seizures indicates anticonvulsant activity.

Conclusion and Future Directions

4-(Pyridin-3-yl)butanoic acid hydrochloride represents a potentially valuable tool for the study of GABAergic neurotransmission. As a GABA uptake inhibitor, it can be used to probe the functional consequences of enhanced GABAergic tone in a wide range of experimental contexts, from cellular assays to complex behavioral models. The protocols outlined in this document provide a robust framework for its characterization and application. Further studies should aim to define its GAT subtype selectivity, pharmacokinetic profile, and efficacy in models of other CNS disorders where GABAergic dysfunction is implicated, such as anxiety and neuropathic pain.[2]

References

  • Kaczor, A. A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Available from: [Link]

  • Su, Y., et al. (1995). In vivo labeling of the central GABA uptake carrier with 3H-Tiagabine. Journal of Neurochemistry. Available from: [Link]

  • Kaczor, A. A., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PMC. Available from: [Link]

  • Gifford, A. N., et al. (2015). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC. Available from: [Link]

  • De Graaf, I. A., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • Moroni, F., et al. (1982). In vitro changes in gamma-aminobutyric acid output from the cerebral cortex induced by inhibitors of gamma-aminobutyric acid uptake and metabolism. Journal of Neurochemistry. Available from: [Link]

  • Walton, N. Y., & Treiman, D. M. (1991). Treatment of experimental status epilepticus with the GABA uptake inhibitor, tiagabine. Epilepsy Research. Available from: [Link]

  • Lie, A., et al. (2024). Ways of modulating GABA transporters to treat neurological disease. Journal of Neuroscience Research. Available from: [Link]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. Available from: [Link]

  • Taylor & Francis Online. GABA reuptake inhibitors – Knowledge and References. Available from: [Link]

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Application Notes & Protocols for High-Throughput Screening of GABA Transporter Inhibitors Using 4-(Pyridin-3-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize inhibitors of GABA transporters (GATs). We will use 4-(Pyridin-3-yl)butanoic acid hydrochloride as a representative test compound to illustrate these methodologies. The guide delves into the fundamental mechanism of GABAergic neurotransmission, details the principles behind various HTS assay formats, and provides field-proven, step-by-step protocols for both radiolabeled and fluorescence-based screening approaches. Emphasis is placed on the causality behind experimental choices, the establishment of self-validating protocols through appropriate controls, and rigorous data analysis to ensure the generation of high-quality, actionable results.

Scientific Foundation: The GABAergic System and Transporter-Mediated Regulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1]

The action of GABA in the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This crucial process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2][3] Four main subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2] Of these, GAT-1 is the most prevalent subtype in the brain and serves as a primary target for therapeutic intervention.[2]

Inhibiting these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism represents a validated therapeutic strategy for conditions like epilepsy.[2] Consequently, the identification of novel, potent, and subtype-selective GAT inhibitors is a significant goal in drug discovery. High-throughput screening (HTS) provides the necessary platform to interrogate large compound libraries for such activity.

4-(Pyridin-3-yl)butanoic acid hydrochloride, a structural analog of GABA and a known metabolite of nicotine, serves as a pertinent example of a small molecule that can be evaluated for GAT inhibitory activity using the protocols detailed herein.[4][5]

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte (Glial Cell) Pre_Neuron Glutamate -> GAD -> GABA Vesicle GABA Vesicle Pre_Neuron->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Release (Action Potential) GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_Receptor GABAA Receptor (Ion Channel) GABA_cleft->GABA_Receptor Binding GAT_glia GAT-1 / GAT-3 GABA_cleft->GAT_glia Reuptake Post_Neuron Hyperpolarization (Inhibitory Signal) GABA_Receptor->Post_Neuron Cl- Influx Test_Compound 4-(Pyridin-3-yl)butanoic acid hydrochloride Test_Compound->GAT1_pre Inhibition Test_Compound->GAT_glia Inhibition Radiolabel_Workflow start Start seed Seed GAT-1 expressing cells in 96-well plate start->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 wash Wash cells with pre-warmed assay buffer incubate1->wash add_compound Add test compounds (e.g., 4-(Pyridin-3-yl)butanoic acid HCl) and controls (Tiagabine, DMSO) wash->add_compound preincubate Pre-incubate for 20 min at room temperature add_compound->preincubate add_gaba Initiate uptake by adding [3H]GABA solution preincubate->add_gaba incubate2 Incubate for 10-20 min (linear uptake phase) add_gaba->incubate2 terminate Terminate by rapid washing with ice-cold buffer incubate2->terminate lyse Lyse cells terminate->lyse count Add scintillant and measure radioactivity (CPM) lyse->count analyze Analyze Data: % Inhibition, IC50 count->analyze end End analyze->end

Caption: Workflow for the [³H]GABA uptake filtration assay.

Protocol 2: Fluorescence-Based Membrane Potential Assay

This non-radioactive, homogeneous ("no-wash") protocol is highly amenable to automated HTS.

Causality Behind Component Choices:

  • Assay Principle: This assay leverages the electrogenic nature of GATs. The influx of Na⁺ during GABA transport depolarizes the cell, which is detected by a voltage-sensitive dye. [6]This provides a functional, real-time readout of transporter activity.

  • FLIPR System: The FLIPR system is an industry-standard instrument for HTS that can simultaneously add reagents to all wells of a plate and read the resulting fluorescence kinetically, which is essential for capturing the rapid changes in membrane potential. [7]* Dye and Quencher: The FLIPR Membrane Potential Assay Kits include a fluorescent dye that enters the cell upon depolarization, increasing its fluorescence, and an extracellular quencher that minimizes background from dye outside the cells, improving the signal-to-noise ratio. [6][7] Materials & Reagents:

    Reagent Details
    Cell Line HEK293 cells stably expressing hGAT-1
    Assay Buffer Chloride-free buffer is often used initially to set a baseline, followed by addition of a chloride-containing buffer with GABA. (e.g., Buffer 1: Na-gluconate based; Buffer 2: NaCl based)
    Fluorescence Kit FLIPR Membrane Potential Assay Kit (e.g., Blue or Red)
    Test Compound 4-(Pyridin-3-yl)butanoic acid hydrochloride
    Positive Control Tiagabine hydrochloride
    Agonist Unlabeled GABA
    Plates 96- or 384-well black-walled, clear-bottom plates

    | Equipment | Fluorometric Imaging Plate Reader (FLIPR) or similar |

Step-by-Step Methodology:

  • Cell Seeding: a. Seed hGAT-1 expressing HEK293 cells into black-walled, clear-bottom plates as described in Protocol 1. b. Incubate overnight to form a confluent monolayer.

  • Dye Loading: a. Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., reconstitute with assay buffer). [6] b. Aspirate the culture medium from the wells. c. Add 100 µL of the dye solution to each well. d. Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light. This allows the dye to equilibrate across the cell membrane.

  • Assay Performance on FLIPR: a. Place the cell plate and a compound plate (containing serial dilutions of the test compound, controls, and GABA) into the FLIPR instrument. b. The instrument will first establish a baseline fluorescence reading for 10-20 seconds. c. The instrument will then perform a "read-add-read" sequence. First, it adds the test compound/control solution from the compound plate to the cell plate. d. The reaction is incubated for 3-5 minutes to allow for compound-transporter interaction. e. The instrument then adds a solution of GABA (at a concentration near its EC₅₀) to all wells to stimulate uptake. f. Fluorescence is monitored kinetically for another 2-3 minutes to capture the change in membrane potential.

FLIPR_Workflow start Start seed Seed GAT-1 expressing cells in black-walled plate start->seed incubate1 Incubate overnight seed->incubate1 dye_load Aspirate medium and load cells with membrane potential dye incubate1->dye_load incubate2 Incubate for 30-60 min dye_load->incubate2 place_flipr Place cell and compound plates into FLIPR instrument incubate2->place_flipr baseline Read baseline fluorescence place_flipr->baseline add_compound FLIPR adds test compounds and controls baseline->add_compound incubate3 Incubate 3-5 min add_compound->incubate3 add_gaba FLIPR adds GABA to stimulate transport incubate3->add_gaba read_kinetic Read kinetic fluorescence response (2-3 min) add_gaba->read_kinetic analyze Analyze Data: Peak fluorescence, % Inhibition read_kinetic->analyze end End analyze->end

Caption: Workflow for the FLIPR membrane potential assay.

Data Analysis and Quality Control

Rigorous data analysis is critical for the success of any HTS campaign.

A. Primary Data Processing:

  • Radiolabeled Assay: The raw data is in CPM.

    • Percent Inhibition (%) = 100 * (1 - [(CPMSample - CPMMin) / (CPMMax - CPMMin)])

      • CPMSample: CPM from a well with the test compound.

      • CPMMax: Average CPM from vehicle (DMSO) control wells (maximal signal).

      • CPMMin: Average CPM from positive control (Tiagabine) wells (minimal signal).

  • Fluorescence Assay: The raw data is in relative fluorescence units (RFU). The key metric is the change in fluorescence upon GABA addition.

    • Percent Inhibition (%) = 100 * (1 - [(RFUSample - RFUMin) / (RFUMax - RFUMin)])

      • RFUSample: Peak RFU change in a well with the test compound.

      • RFUMax: Average peak RFU change in vehicle control wells.

      • RFUMin: Average peak RFU change in positive control wells.

B. Dose-Response and IC₅₀ Determination:

For compounds that show significant activity in the primary screen (i.e., "hits"), a full dose-response curve is generated by plotting the Percent Inhibition against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce GAT activity by 50%.

C. Assay Quality Control (QC):

The robustness and reliability of an HTS assay are assessed using statistical parameters. The most common is the Z'-factor .

  • Z'-factor = 1 - [ (3 * (σ_max + σ_min)) / |μ_max - μ_min| ]

    • μ_max and σ_max: Mean and standard deviation of the maximal signal (vehicle control).

    • μ_min and σ_min: Mean and standard deviation of the minimal signal (positive control).

Z'-factor ValueAssay QualityInterpretation
> 0.5 ExcellentA large separation between control signals with low variability. Ideal for HTS.
0 to 0.5 AcceptableThe assay is usable for screening, but may have higher variability.
< 0 UnacceptableThe signals from the positive and negative controls overlap too much. The assay is not reliable.

Summary and Conclusion

The protocols described provide robust and scalable methods for the high-throughput screening and characterization of GABA transporter inhibitors, using 4-(Pyridin-3-yl)butanoic acid hydrochloride as a model test compound. The choice between a direct radiolabeled uptake assay and a functional fluorescence-based assay depends on laboratory capabilities, throughput needs, and cost considerations. By incorporating proper controls, understanding the rationale behind each step, and applying rigorous QC metrics like the Z'-factor, researchers can confidently identify and validate novel modulators of GABAergic signaling, paving the way for new therapeutic discoveries.

References

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  • Jurska, A., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience.
  • Lee, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ChEMBL. (n.d.). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951).
  • ION Biosciences. (n.d.). GAT1 Assay(s).
  • Revvity. (n.d.). Scintillation Proximity Assays.
  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission.
  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
  • Sigma-Aldrich. (n.d.). Gaba assay kit.
  • SRIRAMCHEM. (n.d.). 4-oxo-4-(pyridin-3-yl)butanoic acid.
  • Autech. (2026). Exploring Applications of (R)-3-Amino-4-(3-thienyl)-butyric Acid HCl in Research.
  • Advanced ChemBlocks. (2026). 4-(pyridin-3-yl)butanoic acid.
  • Simson Pharma. (n.d.). (4-Hydroxy-4-(3-pyridyl)butanoic Acid | CAS No- 15569-97-8.
  • FooDB. (2011). Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433).
  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid.
  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology.
  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters.
  • Smith, T., & Pinnock, C. (n.d.). CHAPTER 4 Mechanisms of drug action.
  • Fadda, A. A., et al. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules.

Sources

Application Note: High-Sensitivity Quantitation of 4-(Pyridin-3-yl)butanoic Acid by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for direct implementation in bioanalytical and pharmaceutical quality control laboratories. It prioritizes the Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is the modern gold standard for small, polar, zwitterionic metabolites like 4-(Pyridin-3-yl)butanoic acid.

Abstract & Introduction

4-(Pyridin-3-yl)butanoic acid (PBA), also known as 3-pyridinebutanoic acid, is a critical analyte in two distinct fields:

  • Toxicology: It is a terminal metabolite of the tobacco-specific nitrosamine NNK and a degradation product of nicotine [1].

  • Pharmaceutical Process Control: It serves as a key intermediate and potential genotoxic impurity in the synthesis of pyridine-based therapeutics.

The Analytical Challenge: PBA (MW 165.19) is a small, amphoteric molecule containing a basic pyridine ring (pKa ~5.7) and an acidic carboxyl group (pKa ~4.7).

  • Why C18 Fails: On standard C18 columns, PBA elutes near the void volume due to its high polarity, leading to massive ion suppression and poor reproducibility.

  • The Solution: This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) . By creating a water layer on a polar stationary phase, we achieve retention based on polarity and ion-exchange interactions, ensuring sharp peaks and high sensitivity without the need for labor-intensive derivatization.

Experimental Strategy & Logic

The "Trap and Elute" Logic (SPE)

Because PBA is zwitterionic, we utilize Mixed-Mode Cation Exchange (MCX) for sample cleanup. This provides orthogonal selectivity to the HILIC separation.

  • Load (pH < 3): The pyridine nitrogen is protonated (

    
    ), and the carboxylic acid is neutral (
    
    
    
    ). The molecule binds to the sulfonate groups of the MCX resin.
  • Elute (pH > 10): The pyridine deprotonates to its neutral form (

    
    ), and the acid ionizes (
    
    
    
    ). The molecule loses affinity for the cation-exchange resin and elutes.
Chromatographic Separation (HILIC)

We employ an Amide-bonded particle . Amide phases are superior to bare silica for this application because they maintain stable water layers and offer hydrogen-bonding sites that interact favorably with the carboxylic acid tail of PBA.

Visual Workflows

Diagram 1: Method Overview

This workflow illustrates the critical path from sample preparation to data acquisition.

PBA_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (d4-PBA or Analog) Sample->IS_Add SPE Solid Phase Extraction (Oasis MCX) IS_Add->SPE Acidify (pH 2) Evap Evaporation & Reconstitution (ACN:H2O) SPE->Evap Elute (5% NH4OH) LC HILIC Separation (BEH Amide) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantitation (Ratio PBA/IS) MS->Data

Caption: End-to-end workflow for PBA quantification, highlighting the critical polarity inversion during SPE.

Diagram 2: SPE Mechanism

The chemical logic driving the extraction efficiency.

SPE_Mechanism cluster_0 Step 1: Loading (Acidic) cluster_1 Step 2: Washing cluster_2 Step 3: Elution (Basic) Load Analyte State: Pyridine (+) / Acid (Neutral) Interaction: Ionic Bond to Resin Wash Solvent: 0.1% Formic Acid in MeOH Result: Removes Neutrals & Acids Load->Wash Elute Analyte State: Pyridine (Neutral) / Acid (-) Interaction: Repulsion/Release Wash->Elute

Caption: Mixed-Mode Cation Exchange (MCX) mechanism exploiting the amphoteric nature of PBA.

Detailed Protocol

Chemicals and Reagents[1][2]
  • Analyte: 4-(Pyridin-3-yl)butanoic acid hydrochloride (Sigma/Millipore or equivalent).

  • Internal Standard (IS): 3-Pyridinepropanoic acid (structural analog) or PBA-d4 (if custom synthesized).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (1M stock), Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Sample Preparation (SPE)

Note: While protein precipitation works, SPE is recommended for <10 ng/mL sensitivity.

  • Pre-treatment: Aliquot 200 µL plasma/urine. Add 20 µL IS solution. Add 200 µL 4% H3PO4 (Phosphoric Acid) to acidify (Target pH 2-3). Vortex.

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water (pH 2).

  • Loading: Load pre-treated sample at gravity flow (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol (Removes neutral hydrophobic interferences).

  • Elution: Elute with 2 x 250 µL of 5% NH4OH in Methanol .

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL 90:10 ACN:Water (compatible with HILIC initial conditions).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Keeps the pyridine protonated for MS sensitivity and improves peak shape on Amide columns.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Gradient Table:

Time (min)% Mobile Phase A (Water/Buf)% Mobile Phase B (ACN)Curve
0.0595Initial
1.0595Hold
4.05050Linear
5.05050Wash
5.1595Return
8.0595Re-equilibrate

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Detection: Multiple Reaction Monitoring (MRM).[2][1][3][4]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
PBA 166.2 148.1 3018Quantifier (Loss of H2O)
PBA166.2106.13025Qualifier (Pyridine-ethyl)
PBA166.2120.13022Qualifier (Loss of COOH)
IS (Analog)152.2134.13018Quantifier

Note: Collision Energies (CE) are estimates; optimize on your specific instrument (Tune).

Validation & Troubleshooting

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.995.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Buffer concentration is at least 10mM. Lower pH to 3.0.
Early Elution "Phase Collapse" or Water accumulation.Ensure sample diluent is high organic (90% ACN). Do not inject 100% aqueous samples.
Low Sensitivity Ion Suppression.Check the divert valve; divert the first 0.8 min to waste. Switch from PPT to SPE.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 1% Formic Acid.

References

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link

  • Waters Corporation. (2020). HILIC Method Development Guide for Polar Compounds.Link

  • Thermo Fisher Scientific. (2018). Analysis of Polar Metabolites using HILIC-MS/MS.Link

  • PubChem. (2023). Compound Summary: 4-(Pyridin-3-yl)butanoic acid.[5][6][7][8]Link(Note: Link directs to the related keto-acid entry which contains relevant physical property data for the class).

Disclaimer: This protocol is intended for research use only. All MRM transitions and retention times must be experimentally verified on the user's specific instrument configuration.

Sources

Probing the Enigmatic GABAc Receptor: A Comprehensive Protocol for Novel Compound Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The γ-aminobutyric acid type C (GABAc) receptor, a distinct class of ionotropic GABA receptors, presents a compelling target for novel therapeutic development in indications ranging from visual disorders to cognitive and sleep disturbances.[1] Unlike their GABAA and GABAB counterparts, GABAc receptors exhibit unique pharmacological properties, including insensitivity to bicuculline and baclofen, offering a potential for more selective drug action. This application note provides a detailed experimental protocol for researchers, scientists, and drug development professionals to effectively screen and characterize novel compounds targeting GABAc receptors. We delve into the rationale behind key experimental choices, from receptor expression systems to the nuances of electrophysiological recordings, ensuring a robust and reproducible assay.

Introduction: The GABAc Receptor - A Target of Growing Interest

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the vertebrate central nervous system.[2] Its actions are mediated through three main classes of receptors: GABAA, GABAB, and GABAc.[3] GABAc receptors, also known as GABAA-ρ receptors, are ligand-gated chloride ion channels.[4][5] Structurally, they are pentameric assemblies of ρ (rho) subunits (ρ1-3), which can form both homomeric and heteromeric receptors.[6][7] This composition dictates their distinct pharmacological profile, setting them apart from the more extensively studied GABAA receptors.[4]

Activation of GABAc receptors leads to the opening of an integral chloride channel, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[6][7] These receptors are prominently expressed in the retina, but also found in other brain regions like the superior colliculus, hippocampus, and cerebellum. Their unique characteristics, such as high sensitivity to GABA, slow activation and deactivation kinetics, and minimal desensitization, suggest specialized roles in neuronal signaling.[7] The development of selective agonists, antagonists, and allosteric modulators for GABAc receptors holds significant promise for treating a variety of neurological and psychiatric disorders.[1]

Assay Principle: Unveiling GABAc Receptor Function with Two-Electrode Voltage Clamp (TEVC)

To investigate the interaction of novel compounds with GABAc receptors, the two-electrode voltage clamp (TEVC) technique, particularly in Xenopus laevis oocytes, stands as a gold-standard method.[8][9] This electrophysiological approach allows for the precise control of the oocyte's membrane potential while measuring the ionic currents flowing through the expressed GABAc receptors.[8][10] The large size of Xenopus oocytes makes them ideal for microinjection of cRNA encoding the GABAc receptor subunits and subsequent impalement with two microelectrodes.[9][11]

One electrode, the voltage-sensing electrode, monitors the membrane potential. The second electrode, the current-injecting electrode, passes current into the oocyte to clamp the membrane potential at a desired holding potential.[12] When a GABAc receptor agonist is applied, the channels open, allowing chloride ions to flow across the membrane. This ion flow is measured as an inward or outward current, depending on the holding potential and the chloride concentration gradient. By analyzing the characteristics of these currents in the presence and absence of novel test compounds, we can determine their effect on receptor function – whether they act as agonists, antagonists, or allosteric modulators.

Experimental Workflow and Signaling Pathway

The overall experimental workflow for screening novel compounds against GABAc receptors using TEVC is a multi-step process that requires careful planning and execution. The following diagrams illustrate the GABAc receptor signaling pathway and the experimental workflow.

GABAc_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Novel Compound GABAcR GABAc Receptor (ρ subunits) GABA->GABAcR Binding Channel Chloride (Cl⁻) Channel (Closed) GABAcR->Channel Conformational Change (Inactive) Channel_Open Chloride (Cl⁻) Channel (Open) GABAcR->Channel_Open Conformational Change (Active) Cl_in Cl⁻ Influx Channel_Open->Cl_in Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAc Receptor Signaling Pathway.

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording (TEVC) cluster_analysis Data Analysis and Interpretation A Synthesize GABAc Receptor ρ-subunit cRNA C Inject cRNA into Oocytes A->C B Harvest and Prepare Xenopus Oocytes B->C D Incubate Oocytes for Receptor Expression (2-5 days) C->D E Mount Oocyte in Recording Chamber F Impale with Voltage and Current Electrodes E->F G Establish Stable Baseline Recording F->G H Apply GABA (EC50 concentration) to establish control response G->H I Apply Novel Compound (agonist or antagonist mode) H->I J Record Current Response I->J K Measure Peak Current Amplitude J->K L Construct Dose-Response Curves K->L M Calculate EC50/IC50 Values L->M N Determine Mechanism of Action (Agonist, Antagonist, Modulator) M->N

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-3-yl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and ensure high purity of the final product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to support your experimental work.

Overview of the Synthetic Strategy

The synthesis of 4-(Pyridin-3-yl)butanoic acid typically involves the creation of a carbon-carbon bond between the pyridine ring and a four-carbon chain. A common and effective strategy is the nucleophilic addition of a 3-picolyl anion to a three-carbon electrophile, followed by hydrolysis. The pyridine ring's electron-withdrawing nature makes the protons on the methyl group of 3-picoline (3-methylpyridine) acidic enough to be removed by a strong, non-nucleophilic base, forming a potent nucleophile. This guide will focus on troubleshooting this synthetic approach.

General Synthetic Workflow

The overall process can be visualized as a multi-step sequence, each with its own set of challenges and optimization parameters.

Synthetic Workflow Start Starting Material (3-Picoline) Step1 Deprotonation (Anion Formation) Start->Step1 Strong Base (e.g., LDA, n-BuLi) Step2 Alkylation (C-C Bond Formation) Step1->Step2 Electrophile (e.g., Ethyl 3-bromopropionate) Step3 Hydrolysis Step2->Step3 Acid or Base Step4 Work-up & Purification Step3->Step4 Extraction Step5 Salt Formation (HCl Addition) Step4->Step5 HCl in Solvent End Final Product 4-(Pyridin-3-yl)butanoic acid HCl Step5->End Crystallization

Caption: General workflow for the synthesis of 4-(Pyridin-3-yl)butanoic acid hydrochloride.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Problem Area 1: Deprotonation of 3-Picoline (Anion Formation)

The formation of the 3-picolyl anion is the critical first step. Incomplete or inefficient deprotonation is a common source of low yields.

Q1: My reaction mixture turns dark brown or black upon adding the strong base (e.g., n-BuLi), and the yield is very low. What is happening?

A1: Intense color change often indicates side reactions and decomposition. The primary causes are:

  • Incorrect Temperature: The deprotonation of 3-picoline is highly exothermic. The reaction must be kept at a very low temperature (typically -78 °C, a dry ice/acetone bath) during the addition of the base. If the temperature rises, the strong base can react with the pyridine ring itself, leading to complex side reactions and polymerization.[1]

  • Slow Addition: The base should be added dropwise to the solution of 3-picoline in a dry, aprotic solvent (like THF) to maintain temperature control and minimize localized heating.

  • Choice of Base: While n-Butyllithium (n-BuLi) can be used, it is a highly reactive and nucleophilic base. A bulkier, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred. LDA is less likely to add to the pyridine ring and selectively performs the deprotonation.

Troubleshooting Steps:

  • Ensure your reaction vessel is completely dry and the atmosphere is inert (e.g., under Argon or Nitrogen).

  • Use freshly distilled, anhydrous THF as the solvent.

  • Prepare a dry ice/acetone bath and allow the 3-picoline solution to equilibrate to -78 °C before adding the base.

  • Add the strong base very slowly via a syringe pump while vigorously stirring the solution.

  • Consider preparing LDA in situ from diisopropylamine and n-BuLi for better results.

Q2: I seem to have low conversion, with a lot of unreacted 3-picoline recovered. Why didn't the deprotonation go to completion?

A2: This issue points to problems with the stoichiometry or quality of your reagents.

  • Base Stoichiometry: Ensure you are using at least one full equivalent of the strong base. It is common to use a slight excess (e.g., 1.05-1.1 equivalents) to compensate for any trace amounts of water or other protic impurities.

  • Base Quality: n-BuLi solutions can degrade over time. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity.

  • Presence of Water: Any moisture in the glassware, solvent, or starting materials will quench the strong base, reducing the amount available for deprotonation. All components must be scrupulously dried.

Problem Area 2: Alkylation (C-C Bond Formation)

Once the anion is formed, its reaction with the electrophile is the next critical step.

Q3: The yield of my desired product is low, and I've isolated a significant amount of a dimeric side product. How can I improve the selectivity?

A3: The formation of a dimer (1,2-di(pyridin-3-yl)ethane) is a known side reaction where the 3-picolyl anion attacks the pyridine ring of another 3-picoline molecule. This is more common with certain electrophiles or if the reaction conditions are not optimal.

Preventative Measures:

  • Maintain Low Temperature: Do not let the reaction warm up after forming the anion. Add the electrophile at -78 °C.

  • Reverse Addition: Instead of adding the electrophile to the anion solution, consider adding the freshly prepared anion solution slowly to a solution of the electrophile (also at -78 °C). This keeps the concentration of the anion low at any given time, disfavoring dimerization.

  • Electrophile Choice: Use a reactive electrophile. For a four-carbon chain, an electrophile like ethyl 3-bromopropionate is a good choice.

Alkylation_Side_Reaction cluster_desired Desired Reaction cluster_side Side Reaction Anion 3-Picolyl Anion Product Alkylated Intermediate Anion->Product Attacks Electrophile Electrophile Ethyl 3-bromopropionate Electrophile->Product Anion2 3-Picolyl Anion Dimer Dimer Formation Anion2->Dimer Attacks Pyridine Ring Picoline 3-Picoline Picoline->Dimer

Caption: Desired alkylation pathway versus the competing dimerization side reaction.

Problem Area 3: Hydrolysis

The intermediate ester (or nitrile, depending on the electrophile) must be hydrolyzed to the carboxylic acid.

Q4: My hydrolysis step is slow or incomplete. How can I drive the reaction to completion?

A4: Both acidic and basic conditions can be used for hydrolysis.

  • Basic Hydrolysis (Saponification): Refluxing with an aqueous solution of a base like NaOH or KOH is common.

    • Challenge: The reaction can be slow. Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents) and allowing adequate reflux time (monitor by TLC or LC-MS). Adding a co-solvent like ethanol can improve solubility and reaction rate.

  • Acidic Hydrolysis: Refluxing with a strong acid like 6M HCl is also effective.

    • Advantage: This method directly produces the hydrochloride salt of the product after work-up, potentially simplifying the final step.

    • Challenge: The reaction can require long reflux times and high temperatures.

Protocol Suggestion for Acidic Hydrolysis:

  • Dissolve the crude ester intermediate in 6M aqueous HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • After completion, the product is already in its protonated, water-soluble form.

Problem Area 4: Work-up and Purification

Isolating the product from the reaction mixture can be challenging due to its amphoteric nature.

Q5: My product seems to be stuck in the aqueous layer during extraction. How do I isolate it?

A5: 4-(Pyridin-3-yl)butanoic acid is a zwitterionic compound at its isoelectric point, making it soluble in water and often difficult to extract into organic solvents.

  • pH Adjustment is Key: To extract the free acid, you must carefully adjust the pH of the aqueous solution to its isoelectric point (pI). The pI will be between the pKa of the carboxylic acid (around 4-5) and the pKa of the pyridinium ion (around 5-6). A pH of ~5 is a good starting point. At this pH, the molecule is neutral and will have its lowest water solubility.

  • Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions will be necessary.

  • Evaporation to Dryness: If acidic hydrolysis was used, the product is in the aqueous layer as the hydrochloride salt. The simplest method is often to cool the solution, filter off any precipitates (like phthalic acid if certain protecting groups were used), and then evaporate the aqueous solution to dryness under reduced pressure.[2] The resulting solid can then be purified further.

Problem Area 5: Hydrochloride Salt Formation and Crystallization

The final step is to form the stable, crystalline hydrochloride salt.

Q6: I have the purified free acid as an oil, and when I add HCl, it remains an oil or a sticky solid. How can I get it to crystallize?

A6: This is a common crystallization problem.

  • Solvent Selection: The choice of solvent is critical. You need a solvent system where the hydrochloride salt is soluble when hot but sparingly soluble when cold.

    • Good options include: ethanol, isopropanol, or mixtures like ethanol/ethyl acetate or isopropanol/diethyl ether.

  • Procedure:

    • Dissolve the purified free acid (the oil) in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Slowly add a solution of HCl in a solvent (e.g., HCl in isopropanol or HCl in dioxane) dropwise while stirring. You should see a precipitate form. Using gaseous HCl bubbled through the solution can also be effective.

    • If it oils out, try warming the mixture gently to dissolve everything and then allowing it to cool very slowly.

    • If it still doesn't crystallize, try adding a less polar co-solvent (the "anti-solvent"), like diethyl ether or heptane, dropwise to the solution until it becomes cloudy, then warm slightly to clarify and cool slowly.

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. If you have a small amount of solid product from a previous batch, adding a "seed" crystal can induce crystallization.

  • Moisture Control: Ensure all solvents are anhydrous. Water can sometimes inhibit crystallization and lead to oils.

Comparative Data Summary

The choice of base and reaction conditions can significantly impact the success of the deprotonation step.

Parametern-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)
Base Type OrganolithiumLithium Amide
Nucleophilicity HighLow (Sterically Hindered)
Optimal Temp. -78 °C-78 °C
Common Solvent THF, HexanesTHF
Key Advantage Commercially available in various concentrations.Higher selectivity for deprotonation over nucleophilic addition.
Key Disadvantage Can act as a nucleophile, attacking the pyridine ring.Often prepared in situ; sensitive to moisture.

References

  • Pyridine Chemistry Overview. Chempanda. Provides a general overview of pyridine reactivity and applications. [Link]

  • Pyridine Reactivity. Wikipedia. Discusses the electrophilic and nucleophilic substitution reactions of pyridine, highlighting its electron-deficient nature. [Link]

  • Synthesis of Pyridine Derivatives. Slideshare. General methods for synthesizing pyridine rings, such as the Hantzsch synthesis. [Link]

  • Synthesis of Related Butanoic Acids. Bangladesh Journals Online. Describes a multi-step synthesis of related pyridazinyl butanoic acid hydrochlorides. [Link]

  • Work-up of Amino Acids. Organic Syntheses. Provides a detailed procedure for the work-up and isolation of γ-aminobutyric acid, which has similar purification challenges. [Link]

Sources

4-(Pyridin-3-yl)butanoic acid hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Pyridin-3-yl)butanoic acid hydrochloride

Welcome to the technical support guide for 4-(Pyridin-3-yl)butanoic acid hydrochloride. This resource is designed for researchers, chemists, and formulation scientists to navigate the potential stability challenges of this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 4-(Pyridin-3-yl)butanoic acid hydrochloride.

Q1: What are the recommended storage conditions for this compound in its solid form?

As a hydrochloride salt, the compound is generally more stable and less hygroscopic than its free base form.[1][2] For long-term storage, keep the solid compound in a tightly sealed container in a cool, dry place, protected from light. A standard laboratory environment of 2-8°C is recommended.

Q2: What is the best general-purpose solvent for preparing a stock solution?

For initial stock solutions, ultrapure water is often a suitable choice due to the high solubility typically conferred by the hydrochloride salt form.[1] However, the long-term stability in a purely aqueous solution at neutral pH may be a concern. For enhanced stability, consider preparing stock solutions in a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-6) or in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium.

Q3: My aqueous solution of the compound has turned slightly yellow/brown over time. What is happening and is it still usable?

A color change often indicates degradation. The pyridine ring is susceptible to oxidation, which can be accelerated by factors like light exposure, elevated temperature, or the presence of trace metal ions.[3][4] This oxidative process can form chromophoric (color-absorbing) byproducts, such as N-oxides.

Whether the solution is usable depends on the tolerance of your specific application to small amounts of impurities. For sensitive quantitative assays, a freshly prepared solution is strongly recommended. For qualitative or screening purposes, the impact may be negligible, but this should be validated.

Q4: I'm dissolving the compound in a pH 8.0 buffer and observing precipitation over time. Why is this occurring?

4-(Pyridin-3-yl)butanoic acid hydrochloride is the salt of a weak base (the pyridine nitrogen) and a weak acid (the carboxylic acid). In a basic solution (pH > pKa of the pyridine nitrogen), the hydrochloride salt will be neutralized, converting to the free base form. This free base may have significantly lower aqueous solubility than the salt form, leading to precipitation. It is crucial to operate within a pH range that maintains the protonated, more soluble form of the compound.

Part 2: Troubleshooting Guide: Common Stability Issues

This section provides a deeper dive into specific problems you may encounter, the underlying chemical principles, and actionable solutions.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe significant variability in dose-response curves or a perceived loss of compound potency between experiments run on different days using the same stock solution.

  • Potential Cause: Hydrolysis or other degradation pathways are altering the concentration of the active compound over time. The stability of a drug in solution can be significantly less than in its solid form.[5]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent biological assay results.

  • Detailed Explanation & Action:

    • Causality: Many compounds, especially those with functional groups like esters (not present here) or heteroaromatic rings, are prone to degradation in aqueous media. Pyridine derivatives can undergo hydroxylation or oxidation.[3][6] Storing solutions, even at 4°C, for extended periods can lead to a significant decrease in the concentration of the parent compound.

    • Immediate Action: Always prepare fresh solutions from solid material for critical experiments. If a stock solution must be used, it should be aliquoted and stored at -20°C or -80°C to minimize degradation.

    • Preventative Measure: Validate the stability of your compound in the chosen experimental buffer. A simple experiment involves analyzing a sample via HPLC or LC-MS immediately after preparation and then again after 24-48 hours under experimental conditions (e.g., 37°C). This provides direct evidence of stability or degradation.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing your sample, you observe new peaks, typically with different retention times, that were not present in the initial analysis of the solid material.

  • Potential Cause: This is a clear indication of chemical degradation. The new peaks represent degradation products. Common degradation pathways include oxidation, hydrolysis, and photodegradation.[4][7]

  • Identifying the Degradant:

Potential Degradation PathwayExpected Mass Change (LC-MS)Common Stress Condition
Oxidation (N-oxide formation) +16 DaExposure to air, H₂O₂, light
Hydroxylation of Pyridine Ring +16 DaAcidic/basic conditions, oxidative stress
Photodegradation Variable (can involve ring cleavage or dimerization)Exposure to UV or ambient light
Reaction with Solvent e.g., +14 Da (Methyl ester formation in Methanol)Dissolution in reactive alcohol solvents
  • Preventative Protocol:

    • Solvent Selection: Prepare primary stock solutions in aprotic solvents like DMSO or acetonitrile if possible. These are generally more inert than protic solvents like methanol or water.

    • pH Control: Maintain the pH of aqueous solutions in a slightly acidic range (pH 4-6). This helps maintain the protonation of the pyridine nitrogen, which can increase its stability against oxidation.

    • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect against photodegradation.[7]

    • Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution for downstream experiments.

  • Pre-analysis: Accurately weigh ~5 mg of 4-(Pyridin-3-yl)butanoic acid hydrochloride into a tared amber HPLC vial.

  • Solubilization: Add the calculated volume of solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10-50 mM). Vortex thoroughly until fully dissolved.

  • Initial Quality Control (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it onto a validated HPLC or LC-MS system. This chromatogram serves as your baseline reference.

  • Aliquoting & Storage: Dispense the remaining stock solution into single-use aliquots in amber microcentrifuge tubes. Store immediately at -80°C.

  • Rationale (Trustworthiness): This protocol establishes a baseline (T=0) purity profile. By creating single-use aliquots, you avoid repeated freeze-thaw cycles, a common cause of degradation. Storing at -80°C significantly slows down nearly all chemical degradation processes.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of a molecule and developing stability-indicating analytical methods.[8][9]

  • Preparation: Prepare several identical solutions of the compound (~1 mg/mL) in a non-reactive solvent (e.g., water or acetonitrile/water).

  • Stress Conditions: Subject each solution to one of the following stress conditions for a defined period (e.g., 24 hours):

    • Acid Hydrolysis: Add 0.1 M HCl. Heat to 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat solution to 60°C (in a neutral buffer).

    • Photodegradation: Expose solution to a photostability chamber or direct sunlight.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable analytical method like HPLC-UV or LC-MS.[10][11]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to see a modest decrease in the main peak area (e.g., 10-30%) and the formation of new degradation peaks that are well-resolved from the parent peak. This confirms your analytical method is "stability-indicating."

  • Visualizing the Process:

    Caption: Workflow for a forced degradation study.

References

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control. [Link]

  • O'Loughlin, E. J., & Sims, G. K. (2009). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology. [Link]

  • Li, X., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • Fetzner, S. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Glowka, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]

  • Jasilionis, A. (2024). Enzymatic degradation of pyridine and pyridinols. Vilnius University. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Kaiser, J. P., & Bollag, J. M. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • Haupt, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Goud, N. R., et al. (2013). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • Dakin, L., & Lahue, B. Product Class 3: Carboxylic Acid Salts. Science of Synthesis. [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. Handbook of Pharmaceutical Analysis by HPLC. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Singh, L., & Sharma, V. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • LibreTexts. (2021). Chemical Properties of Carboxylic Acids I: Acidity and Salt formation. Chemistry LibreTexts. [Link]

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. [Link]

  • FooDB. (2011). Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). FooDB. [Link]

  • ATSDR. (1992). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Emery Pharma. Pharmaceutical Stability Testing. Emery Pharma. [Link]

  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

  • PubChem. 4-Oxo-4-(pyridin-3-yl)butanoate. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Solubility Optimization for 4-(Pyridin-3-yl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses solubility challenges associated with 4-(Pyridin-3-yl)butanoic acid hydrochloride . Users most frequently encounter precipitation during pH adjustment (neutralization) or low recovery during organic extraction.[1][2][3]

The Core Mechanism: This molecule is an ampholyte .[2][3] It contains a basic pyridine nitrogen (pKa ≈ 5.[1][2][3][4]3) and an acidic carboxylic acid tail (pKa ≈ 4.5).[1][2][3] As an HCl salt, it is highly water-soluble.[1][2][3] However, adjusting the pH to the "neutral" range (pH 4.0–6.0) forces the molecule into its zwitterionic state (net charge 0), resulting in minimal solubility and rapid precipitation.[2][3]

Module 1: Aqueous Solubility & The "Zwitterion Trap"

The Problem

"I dissolved the HCl salt in water, but when I added NaOH to neutralize it for my assay, a white solid precipitated immediately."

The Science

The HCl salt exists as a cation (Pyridine-H


, COOH).[1][3] It is highly soluble because the charge interacts favorably with water dipoles.[1][2][3]
  • pH < 3.0: Cationic species (Soluble).[1][2][3]

  • pH 4.5 – 6.0 (Isoelectric Point / pI): The carboxylic acid deprotonates (

    
    ) while the pyridine remains protonated (
    
    
    
    ).[1][3] The net charge is zero .[1][2][3][5][6] The crystal lattice energy dominates over solvation energy, causing precipitation.[2][3]
  • pH > 7.0: Anionic species (Pyridine,

    
    ).[1][2][3] Soluble.
    
Visualization: The Solubility U-Curve

The following diagram illustrates the "Danger Zone" where precipitation occurs.

SolubilityCurve Acid pH < 3.0 (Cationic Form) High Solubility Zwitterion pH 4.5 - 6.0 (Zwitterion) PRECIPITATION ZONE Acid->Zwitterion Add Base (NaOH) Zwitterion->Acid Add More Acid Base pH > 7.5 (Anionic Form) High Solubility Zwitterion->Base Add More Base Base->Zwitterion Add Acid (HCl)

Figure 1: The solubility profile of pyridine-carboxylic acids is U-shaped.[1][3] The red zone indicates the isoelectric point where net charge is zero and solubility is lowest.[3]

Troubleshooting Protocol: Preparing Assay Buffers

Do not simply neutralize to pH 7.0 in low volume. Follow this path:

  • Calculate Concentration: If your target concentration is > 10 mM, you cannot pass through the pI (pH 5) without precipitation.[2][3]

  • Bypass Strategy:

    • Option A (Acidic Buffer): Dissolve in 50 mM Citrate Buffer (pH 3.0).[1][2][3]

    • Option B (Basic Buffer): Dissolve in 50 mM Phosphate Buffer (pH 7.4 or higher).[1][2][3] Note: Add the solid slowly to the pre-mixed buffer to avoid local pH drops.[2]

    • Option C (High Concentration Stock): Dissolve in pure DMSO (up to 100 mM), then dilute into the final buffer.[2][3] The rapid dilution prevents crystal nucleation better than slow pH titration.[1][2][3]

Module 2: Organic Solvent Compatibility (Extraction Issues)

The Problem

"I am trying to extract the compound from an aqueous reaction mixture using Dichloromethane (DCM) or Ethyl Acetate, but it stays in the water layer."

The Science

As an HCl salt, the compound is an ionic solid.[2][3] Ionic species have negligible solubility in non-polar organic solvents like DCM or Hexanes due to the lack of solvation stabilization for the ions [1].[2][3]

Troubleshooting Protocol: The "Free-Basing" Workup

To extract this compound into an organic layer, you must remove the charges.[2][3]

StepActionMechanism
1 Check pH Measure the aqueous layer.[1][2][3] If it is acidic (pH < 4), the pyridine is charged (

).[1][2][3]
2 Adjust pH Carefully adjust aqueous pH to 4.8–5.2 (Isoelectric point). Wait, didn't you say it precipitates here?Yes! This is exactly what we want for extraction.
3 Precipitation If solid forms, filter it![3] This is the cleanest way to isolate the zwitterion.
4 Liquid-Liquid Extraction If no solid forms (low conc.), extract with n-Butanol or IPA:CHCl3 (1:3) .[1][2][3] Standard DCM will fail.[1][2][3] The zwitterion is polar; you need a polar organic solvent.[2][3]

Critical Note: If you specifically need the compound in DCM, you must drive the pH to ~4.8 (zwitterion) and accept low partition coefficients, OR derivatize the acid to an ester.[2][3]

Module 3: HPLC & LC-MS Analysis

The Problem

"The peak shape is terrible (tailing) and retention time varies."

The Science

The basic pyridine nitrogen interacts with residual silanol groups (


) on silica-based HPLC columns.[1][2][3][7] This secondary interaction causes peak tailing.[1][2][3] Additionally, if the mobile phase pH is near the pKa (4.5–5.5), the ionization state fluctuates, causing split peaks [2].[2][3]
Optimization Protocol
  • Mobile Phase Modifier:

    • Mandatory: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .[1][2][3]

    • Why: This keeps the pH < 3, ensuring the pyridine is fully protonated and the silanols are suppressed.[2][3][7]

  • Column Selection:

    • Use a "Base-Deactivated" column (e.g., C18 with end-capping) or a column stable at high pH (e.g., Waters XBridge) if you prefer basic mobile phases.[1][3]

  • Wavelength:

    • Pyridine rings have strong absorbance at 254 nm and 260 nm .[1][2][3]

Summary Data Table

Solvent / ConditionSolubility StatusRecommendation
Water (pH < 3) High Stable.[1][2][3] Best for storage as HCl salt.[1][2][3]
Water (pH 5) Very Low Avoid. Isoelectric point precipitation.[1][2][3]
Water (pH > 7.5) High Soluble as carboxylate anion.[1][2][3]
DMSO High Best for stock solutions (>50 mM).[1][2][3]
Ethanol/Methanol Moderate Soluble, but may require slight warming.[2][3]
DCM / Hexane Insoluble Do not use for dissolving the salt.[1][2][3]

Decision Tree: Workflow Optimization

TroubleshootingFlow Start Start: Solubility Issue SolventCheck Are you using Organic Solvent? Start->SolventCheck AqueousCheck Are you using Aqueous Buffer? SolventCheck->AqueousCheck No PolarityCheck Is solvent Polar? (DMSO/MeOH) SolventCheck->PolarityCheck Yes pHCheck Check pH AqueousCheck->pHCheck NonPolar DCM/Hexane/EtOAc PolarityCheck->NonPolar No SafeZone pH < 3 or > 7.5 PolarityCheck->SafeZone Yes (Should dissolve) FixOrganic Switch to DMSO or Convert to Free Base NonPolar->FixOrganic DangerZone pH 4.0 - 6.0 pHCheck->DangerZone Precipitation? DangerZone->SafeZone Adjust pH away from pI

Figure 2: Logical decision path for resolving solubility issues based on solvent system and pH.

References

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid (Related Structure Properties). National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (Zwitterion Mechanics). Available at: [Link][1][3]

  • Royal Society of Chemistry. Co-crystals and molecular salts of carboxylic acid/pyridine complexes.[1][2][3][8] CrystEngComm.[1][2][3] Available at: [Link][1][3]

Sources

Technical Support Center: Purification of Crude 4-(Pyridin-3-yl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals who are working with 4-(Pyridin-3-yl)butanoic acid hydrochloride and require a high-purity material for their experiments. This document provides a comprehensive overview of purification strategies, troubleshooting common issues, and a detailed experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-(Pyridin-3-yl)butanoic acid hydrochloride?

A1: The impurity profile depends heavily on the synthetic route. However, common contaminants may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reaction Byproducts: Compounds formed from side reactions.

  • Residual Solvents: Solvents used in the reaction or initial workup.

  • Colored Impurities: High molecular weight, often aromatic, byproducts that can discolor the material.[1]

  • Inorganic Salts: Salts generated during pH adjustments or workup procedures.

Q2: What is the most effective method for purifying this compound?

A2: For a crystalline solid like a hydrochloride salt, recrystallization is the most common and effective purification technique.[2] This method leverages the difference in solubility of the desired compound and its impurities in a specific solvent or solvent system at different temperatures. The principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities behind in the solution (mother liquor).[2]

Q3: How does the hydrochloride salt form affect the choice of purification solvent?

A3: The presence of the pyridinium hydrochloride moiety makes the molecule significantly more polar and salt-like compared to its freebase form. This dictates the choice of solvent. Highly polar, protic solvents like water, ethanol, or isopropanol are good candidates because they can effectively solvate the ionic structure. A mixed solvent system, such as ethanol/water or isopropanol/ether, is often ideal. In such a system, the compound is dissolved in a "good" solvent (like ethanol) at high temperature, and then a "poor" or "anti-solvent" (like ether) is added to decrease solubility and induce crystallization upon cooling.[3]

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: To validate the success of the purification, you should use a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the presence of impurities. The pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative assessment of purity.

Troubleshooting Guide

Problem 1: My compound "oiled out" during cooling instead of forming crystals.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is so high that it significantly depresses the compound's melting point.[5][6]

  • Solution:

    • Reheat the flask to dissolve the oil completely.

    • Add a small amount of additional "good" solvent (e.g., more ethanol in an ethanol/water system) to slightly lower the saturation point.[6]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool.[5]

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Adding a "seed crystal" of pure product, if available, can also induce crystallization.[5]

Problem 2: The color of my product did not improve after recrystallization.

  • Cause: Colored impurities may have similar solubility profiles to your target compound and co-crystallize with it. These are often high molecular weight byproducts.

  • Solution: Perform a treatment with activated charcoal.

    • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

    • Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[7] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[3]

    • Keep the solution hot (just below boiling) for 5-10 minutes to allow the charcoal to adsorb the colored impurities.[1][3]

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[2][7]

    • Allow the hot, decolorized filtrate to cool and crystallize as usual.

Problem 3: My final yield is very low.

  • Cause: This is one of the most common issues in recrystallization.[5] Potential reasons include:

    • Using too much solvent to dissolve the crude material.[5]

    • Cooling the solution too quickly, which can trap impurities and reduce the apparent yield of pure product.[7]

    • Significant solubility of the product in the cold solvent, meaning a large amount remains in the mother liquor.

    • Premature crystallization during a hot filtration step.

  • Solution:

    • Use the Minimum Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.

    • Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the formation of larger, purer crystals.[7]

    • Recover from Mother Liquor: After filtering your first crop of crystals, you can try to concentrate the mother liquor (e.g., using a rotary evaporator) and cool it again to obtain a second, though likely less pure, crop of crystals.

    • Optimize Solvent System: If your compound is too soluble even when cold, you may need to choose a different solvent system where its solubility is lower at cold temperatures.

Data & Protocols

Table 1: Solvent Selection for Recrystallization
SolventTypeBoiling Point (°C)Suitability for 4-(Pyridin-3-yl)butanoic acid HClNotes
Ethanol Polar Protic78Excellent Primary Solvent Dissolves the compound well when hot, with lower solubility when cold.
Isopropanol Polar Protic82Good Primary Solvent Similar properties to ethanol, can be a good alternative.
Water Polar Protic100Good Co-Solvent Highly soluble. Best used in combination with an alcohol to reduce solubility.
Diethyl Ether Non-polar35Good Anti-Solvent The compound is likely insoluble. Useful for precipitating the product from a more polar solution.
Acetone Polar Aprotic56Possible Co-Solvent May be used in a mixed system, but test on a small scale first.
Detailed Protocol: Recrystallization from Ethanol/Water

This protocol is a general guideline for recrystallizing approximately 1 gram of crude material.

  • Dissolution: Place 1.0 g of crude 4-(Pyridin-3-yl)butanoic acid hydrochloride into a 50 mL Erlenmeyer flask with a stir bar. Add ~10 mL of ethanol and bring the mixture to a gentle boil on a hotplate stirrer.

  • Achieve Saturation: Continue adding ethanol dropwise while heating and stirring until the solid just dissolves completely. Avoid adding a large excess of solvent. If the solid does not dissolve in a reasonable volume (~20-25 mL), add a few drops of hot water to aid dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, wait for boiling to cease, and add ~20 mg of activated charcoal. Return the flask to the hotplate and swirl gently just below boiling for 5 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol or a cold ethanol/ether mixture to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter under vacuum for an extended period, or by transferring them to a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Analysis: Determine the yield and assess the purity of the recrystallized product using melting point analysis and TLC or NMR.

Visual Workflow

The following diagram illustrates the decision-making process for the purification of crude 4-(Pyridin-3-yl)butanoic acid hydrochloride.

Purification_Workflow start Crude 4-(Pyridin-3-yl)butanoic acid HCl assess_purity Initial Assessment (TLC, Appearance) start->assess_purity is_colored Is it colored? assess_purity->is_colored dissolve Dissolve in minimum hot solvent (e.g., EtOH/H2O) is_colored->dissolve No add_charcoal Add Activated Charcoal (1-2% w/w) is_colored->add_charcoal Yes hot_filter Hot Gravity Filtration dissolve->hot_filter add_charcoal->dissolve cool_solution Cool Slowly to Room Temp, then Ice Bath hot_filter->cool_solution check_precipitate Result? cool_solution->check_precipitate oiled_out Product Oiled Out check_precipitate->oiled_out Oil crystals_formed Crystals Formed check_precipitate->crystals_formed Crystals fix_oil Reheat, add more solvent, cool slower, scratch flask oiled_out->fix_oil fix_oil->cool_solution isolate Isolate via Vacuum Filtration & Wash with Cold Solvent crystals_formed->isolate dry Dry Under Vacuum isolate->dry final_analysis Final Purity Analysis (mp, TLC, NMR) dry->final_analysis is_pure Is it pure? final_analysis->is_pure end Pure Product is_pure->end Yes re_purify Consider Re-purification or Chromatography is_pure->re_purify No re_purify->start

Purification workflow for 4-(Pyridin-3-yl)butanoic acid HCl.

References

  • Vertex AI Search.
  • Labster. Recrystallization Steps - Theory pages. Accessed February 18, 2026.
  • Homework.Study.com.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Accessed February 18, 2026.
  • University of Canterbury.
  • Mettler Toledo.
  • University of York.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Accessed February 18, 2026.

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Technical Support Center: A Guide to the Stability and Handling of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Pyridin-3-yl)butanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound, ensuring experimental integrity by preventing its degradation. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the stability and handling of 4-(Pyridin-3-yl)butanoic acid hydrochloride.

Q1: What are the primary environmental factors that can cause the degradation of my 4-(Pyridin-3-yl)butanoic acid hydrochloride sample?

A: The stability of this compound is primarily threatened by four factors:

  • pH Shifts: As a hydrochloride salt of a weak base (the pyridine moiety), the compound is most stable in an acidic environment. An increase in pH can cause it to revert to its less soluble free base form.[1][2][3]

  • Light Exposure: Pyridine and its derivatives are known to be photosensitive and can undergo photochemical transformations, such as isomerization, upon exposure to UV light.[4][5][6][7]

  • High Temperatures: The hydrochloride salt can be thermally labile. Studies on similar pyridine-based hydrochloride salts have shown a loss of hydrogen chloride at elevated temperatures, leading to chemical decomposition.[8]

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide impurity. This process can be accelerated by exposure to air (oxygen) and certain stress conditions.[9][10]

Q2: What are the ideal long-term storage conditions for this compound?

A: For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at refrigerated temperatures (2-8 °C) under an inert atmosphere (like argon or nitrogen) provides the best protection against moisture, heat, light, and oxidation.

Q3: I dissolved my compound in a buffer, and a precipitate formed. What is the most likely cause?

A: The most probable cause is salt disproportionation. If the pH of your solution is not sufficiently acidic, the protonated pyridine nitrogen can lose its proton, converting the highly soluble hydrochloride salt into its neutral (free base) form, 4-(Pyridin-3-yl)butanoic acid. This free base form typically has significantly lower aqueous solubility, causing it to precipitate out of solution.[1]

Q4: My HPLC analysis shows a new, more polar peak appearing over time, especially when samples are left in the autosampler. What could this impurity be?

A: This is a classic sign of degradation. The new peak could be one of two common degradants:

  • N-Oxide Formation: Oxidation of the pyridine nitrogen results in the formation of 4-(pyridin-1-oxide-3-yl)butanoic acid. N-oxides are generally more polar, causing them to elute earlier in a typical reversed-phase HPLC method. This can occur from prolonged exposure to air or trace oxidants.[10]

  • Photodegradation Product: If the autosampler is not protected from light, UV exposure can cause the formation of photoisomers or other degradation products.[5][7]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based guidance for resolving specific experimental challenges.

Topic: Solution Stability & Solubility

Q: I need to prepare a stable, concentrated stock solution. What is the most robust protocol?

A: Preparing a stable stock solution requires careful control of the solvent and pH. Simply dissolving the compound in water is not sufficient for long-term stability.

Protocol: Preparation of a Stable Aqueous Stock Solution

  • Solvent Selection: Start with a high-purity, degassed solvent. For aqueous solutions, use Type I ultrapure water. For organic stocks, anhydrous DMSO or DMF are suitable, but aqueous buffers are often preferred to minimize solvent-induced degradation.

  • pH Control (Crucial Step): The key is to maintain a pH well below the pKa of the pyridine ring (typically, the pKa of pyridinium is ~5.2). A pH between 3 and 4 is a safe target.

    • Weigh the required amount of 4-(Pyridin-3-yl)butanoic acid hydrochloride.

    • Instead of dissolving directly in neutral water, use a pre-prepared acidic buffer, such as a 10-50 mM citrate or acetate buffer, pH 3.5.

    • Alternatively, dissolve the solid in water and then adjust the pH downwards by adding dilute HCl (e.g., 0.1 M) dropwise while monitoring with a calibrated pH meter.

  • Dissolution: Add the compound to the chosen acidic buffer and vortex or sonicate briefly until fully dissolved. Avoid excessive heating.

  • Storage: Store the final solution in an amber, tightly capped vial at 2-8 °C or, for long-term storage, in aliquots at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

Q: My compound has precipitated out of solution. What systematic steps can I take to diagnose and resolve the issue?

A: A precipitate indicates a change in the compound's solubility, usually linked to degradation or a change in solution conditions. Follow this diagnostic workflow.

G start Precipitate Observed in Solution check_ph 1. Measure Solution pH start->check_ph ph_high pH is neutral or basic (pH > 5.5) check_ph->ph_high Yes ph_ok pH is acidic (pH < 5.0) check_ph->ph_ok No cause_disp Cause: Salt Disproportionation to less soluble free base. ph_high->cause_disp check_conc 2. Check for Evaporation or Temperature Fluctuation ph_ok->check_conc solution_ph Solution: Re-acidify with dilute HCl to pH 3-4. Precipitate should redissolve. cause_disp->solution_ph conc_high Concentration has increased or solution was cooled. check_conc->conc_high Yes conc_ok Concentration and temperature are stable. check_conc->conc_ok No cause_super Cause: Supersaturation and Crystallization. conc_high->cause_super check_contam 3. Suspect Contamination conc_ok->check_contam solution_conc Solution: Gently warm solution and/or add a small amount of acidic buffer to redissolve. cause_super->solution_conc cause_contam Cause: Incompatible reagent (e.g., a basic additive) was introduced. check_contam->cause_contam Yes solution_contam Solution: Prepare a fresh solution. Review all reagents for compatibility. cause_contam->solution_contam

Caption: The main environmental stressors and their resulting degradation products.

Section 3: Key Protocols & Methodologies

Protocol 3.1: Standard HPLC Method for Purity Assessment

This method provides a baseline for assessing the purity of 4-(Pyridin-3-yl)butanoic acid hydrochloride and detecting common degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve sample in Mobile Phase A at approx. 0.5 mg/mL.

Rationale: The acidic mobile phase (0.1% formic acid) ensures the analyte remains protonated, leading to sharp, symmetrical peaks and consistent retention times. The gradient elution effectively separates the parent compound from more polar (N-oxide) and less polar impurities.

Protocol 3.2: Forced Degradation Study

To understand the stability of your compound in your specific experimental matrix, a forced degradation study is invaluable.

  • Prepare Solutions: Prepare four separate solutions of the compound (~0.5 mg/mL) in your typical experimental buffer or solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to one sample and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH to a second sample at room temperature. Observe for immediate precipitation (disproportionation). Analyze the supernatant.

    • Oxidative Degradation: Add 3% H₂O₂ to a third sample and keep it at room temperature for 4 hours.

    • Photolytic Degradation: Expose the fourth sample to a high-intensity UV lamp (e.g., 254 nm) for 4 hours.

  • Analysis: Neutralize the acid/base samples where appropriate and analyze all four stressed samples, alongside an unstressed control, using the HPLC method described above. This will reveal the compound's susceptibility to different degradation pathways and help identify potential impurities in future experiments.

Section 4: Data Summary & Compatibility

Table 2: Environmental Factors and Stability Impact

ParameterCondition to AvoidRationale for AvoidanceRecommended Practice
pH pH > 5.5Causes deprotonation and precipitation of the less soluble free base.[1][2][11] Maintain solutions at pH 3-4 using an appropriate buffer (citrate, acetate).
Temperature > 40 °C (in solution)> 100 °C (solid)Accelerates all degradation pathways, especially hydrolysis. Can cause loss of HCl from the salt form.[8] Store solutions at 2-8 °C. Handle experiments at controlled room temperature.
Light Direct Sunlight, UV LampsThe pyridine ring is aromatic and can absorb UV light, leading to photochemical reactions.[4][5][7] Use amber vials and protect solutions from direct light. Work in a shaded area.
Atmosphere Ambient Air (long-term)Oxygen can cause the formation of N-oxide impurities over time.[10] For long-term storage of solid or solution, purge containers with an inert gas (N₂ or Ar).

Table 3: General Solvent & Reagent Compatibility

ClassCompatibleIncompatibleRationale for Incompatibility
Solvents Water (acidified), Methanol, DMSO, DMFUnbuffered aqueous solutions, Basic solvents (e.g., containing triethylamine)Basic conditions will cause disproportionation.
Reagents Weak acids, Buffered saltsStrong bases (NaOH, KOH), Strong oxidizing agents (H₂O₂, KMnO₄), Strong reducing agentsStrong bases cause deprotonation. O[12][13]xidizing agents can form N-oxides.

By understanding the chemical vulnerabilities of 4-(Pyridin-3-yl)butanoic acid hydrochloride and implementing these handling and storage strategies, you can significantly enhance the reliability and reproducibility of your experimental results.

References
  • Hameed, S. A., Ibraheem, H. H., & Hameed, A. H. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. [Link]

  • Cohen, R., et al. (1998). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical research, 15(4), 595-601. [Link]

  • Babu, S., & Kumar, S. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2183. [Link]

  • Pavlik, J. W., & Pautler, C. P. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc, 2018(6), 254-271. [Link]

  • Joschek, H. I., & Miller, S. I. (1966). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Journal of the American Chemical Society, 88(14), 3273-3281. [Link]

  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172-179. [Link]

  • Al-Mulla, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4210. [Link]

  • Di Profio, G., et al. (2003). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 3, 235-240. [Link]

  • Upadhyaya, P., et al. (2014). Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers. Chemical research in toxicology, 27(9), 1548-1556. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Cole-Parmer. [Link]

  • ResearchGate. (n.d.). Degradation pathway of drug. [Scientific Diagram]. ResearchGate. [Link]

  • Li, S., & Chen, X. (2011). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1121-1131. [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanoate. National Center for Biotechnology Information. [Link]

  • FooDB. (2011). Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). FooDB. [Link]

  • Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International, 249, 132-138. [Link]

  • ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)butanoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. [Link]

  • Amazon S3. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. Amazon S3. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • MDPI. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. MDPI. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • University of California, Riverside. (n.d.). Chemical Compatibility Chart. University of California, Riverside. [Link]

  • Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Royal Society of Chemistry. [Link]

  • Costcon Healthcare LLP. (n.d.). List of impurities. Costcon Healthcare LLP. [Link]

  • Inveniolife. (2021). List of Impurities - JAN-2021. Inveniolife. [Link]

Sources

Enhancing the selectivity of 4-(Pyridin-3-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Selectivity in Synthesis & Application

Document ID: TSC-PYR-04 | Version: 2.1 | Status: Active

Introduction: The "Dual-Personality" Scaffold

Welcome to the technical support hub for 4-(Pyridin-3-yl)butanoic acid hydrochloride . This molecule is a critical "linker" scaffold, widely used in the development of Histone Deacetylase (HDAC) inhibitors (e.g., Belinostat analogs) and nicotinic receptor ligands.

The Core Challenge: This molecule is a zwitterionic precursor . It possesses a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).
  • In Synthesis: The pyridine nitrogen can act as a nucleophilic trap or a proton sponge, reducing the chemoselectivity of amide couplings.

  • In Pharmacology: The 4-carbon tether length is a determinant of isoform selectivity (e.g., HDAC1 vs. HDAC6).

This guide provides troubleshooting for chemoselectivity (making the reaction work) and pharmacological selectivity (making the drug work).

Module 1: Chemoselectivity in Amide Coupling

Issue: "I am getting low yields or N-acylpyridinium byproducts during amide coupling."

The Mechanism of Failure

When activating the carboxylic acid (e.g., with EDC or HATU), the pyridine nitrogen—if unprotonated—can compete with your target amine, forming an unstable N-acylpyridinium species. This species hydrolyzes back to the starting material during workup, leading to "mysterious" low yields.

Protocol: The "Buffered Activation" Workflow

To enhance chemoselectivity toward the carboxylic acid, you must suppress the nucleophilicity of the pyridine ring without deactivating the amine.

Step-by-Step Guide:

  • Solvent Choice: Use DMF or DMAc. Avoid DCM if solubility is poor (the HCl salt is polar).

  • Base Management (Critical):

    • Do not dump excess base (TEA/DIPEA) at the start.

    • Stoichiometry: You need exactly enough base to neutralize the HCl salt of the starting material + the HCl/TFA salt of the amine.

    • Target pH: Maintain the reaction "apparent pH" between 5.5 and 6.5.

  • Coupling Agent Selection:

    • Recommended:HATU or PyBOP (Fast kinetics outcompete pyridine interference).

    • Avoid: DCC (Slow kinetics allow side reactions).

Troubleshooting Table: Coupling Failures

SymptomProbable CauseCorrective Action
Precipitate forms immediately The free base (zwitterion) is insoluble in DCM/THF.Switch to DMF/DMSO or add 10% TFE (Trifluoroethanol) to solubilize the zwitterion.
Low Yield (<40%) Pyridine N-acylation (Self-reaction).Pre-activate the acid with HATU for 5 mins before adding the amine. Keep base equivalents < 2.5.
Product stuck in aqueous Product formed a zwitterion during workup.Do not wash with strong acid/base. Use n-Butanol extraction at pH 7.0.
Visual Workflow: Chemoselective Activation

CouplingLogic Start Start: 4-(Pyridin-3-yl)butanoic acid HCl Check_Solubility Check Solubility in DMF Start->Check_Solubility Base_Add Add DIPEA (Exact 1.0 eq to neutralize HCl) Check_Solubility->Base_Add Dissolved Activation Add HATU (1.1 eq) Wait 5 mins Base_Add->Activation Free Base Generated Warning Warning: Excess Base > 3.0 eq activates Pyridine N Base_Add->Warning Amine_Add Add Target Amine (Slow Addition) Activation->Amine_Add Active Ester Formed Workup Workup: Adjust to pH 7 Extract with n-Butanol Amine_Add->Workup Coupling Complete

Caption: The "Buffered Activation" pathway minimizes off-target N-acylation by controlling base stoichiometry.

Module 2: Purification & Handling (The Zwitterion Trap)

Issue: "My product disappears on the silica column or elutes with impurities."

The Selectivity of Purification

The 3-pyridyl moiety makes standard silica chromatography difficult because the basic nitrogen interacts with acidic silanols, causing "tailing" or irreversible adsorption.

Solution: The "Ammonia-Doped" Phase

You must modify the stationary phase to mask silanol activity.

Protocol:

  • Eluent Modification: Use DCM:MeOH (95:5) + 1% NH₄OH (Aqueous Ammonia) or 1% Triethylamine .

  • Column Pre-treatment: Flush the silica column with the eluent before loading the sample. This saturates the acidic sites on the silica.

  • Alternative: Reverse Phase (C18):

    • Use a buffer! 0.1% Formic Acid (Acidic pH) keeps the pyridine protonated (

      
      ), making it elute predictably as a salt.
      
    • Do not run neutral water/acetonitrile gradients; the zwitterion will smear.

Module 3: Pharmacological Selectivity (SAR Optimization)

Issue: "How does this linker affect the biological selectivity of my HDAC inhibitor?"

The "Tunnel" Theory

In HDAC inhibitor design (e.g., for cancer therapy), the 4-(Pyridin-3-yl)butanoic acid acts as the linker connecting the "Cap Group" (surface recognition) to the "Zinc-Binding Group" (ZBG).

  • Selectivity Factor: The length of the butanoic acid chain (3 carbons + carbonyl = ~6-7 Å) is optimal for the narrow hydrophobic channel of HDAC Class I (HDAC1, 2, 3) .

  • Enhancing Selectivity:

    • To target HDAC6 (Class IIb): The channel is wider. Researchers often rigidify this linker by adding a double bond (cinnamyl analog) or replacing the pyridine with a phenyl ring to increase hydrophobicity [1].

    • To reduce CYP450 Inhibition: The pyridine nitrogen can bind to the heme iron of metabolic enzymes (CYP450), causing drug-drug interactions.

    • Optimization: Substitution at the C2 or C6 position of the pyridine ring (steric bulk) can prevent CYP binding while maintaining HDAC potency [2].

Visual SAR: Designing for Selectivity

SAR_Logic Core 4-(Pyridin-3-yl)butanoic Acid (The Scaffold) Linker_Mod Linker Modification (Chain Length) Core->Linker_Mod Keep 4C Length Ring_Mod Ring Functionalization (Pyridine C2/C6) Core->Ring_Mod Add Methyl/F Outcome1 HDAC1/2/3 Selectivity (Optimal Fit) Linker_Mod->Outcome1 Outcome2 Reduced CYP Inhibition (Steric Block) Ring_Mod->Outcome2

Caption: Structure-Activity Relationship (SAR) flow for optimizing biological selectivity using the pyridyl-butanoic scaffold.

FAQs: Rapid Troubleshooting

Q: Can I use the free base instead of the HCl salt? A: Yes, but the free base is a zwitterion and often hygroscopic/sticky.

  • How to convert: Dissolve HCl salt in minimal water

    
     Adjust pH to 7.0 with NaOH 
    
    
    
    Extract continuously with chloroform or n-butanol. Evaporate to obtain the solid zwitterion.

Q: Why is my reaction turning black? A: Pyridines are susceptible to oxidation and polymerization (N-oxide formation) if left in solution with strong oxidants or exposed to light for long periods.

  • Fix: Degas your solvents with Argon and store the intermediate in the dark.

Q: I need to functionalize the pyridine ring. Where will the electrophile go? A: The alkyl chain at C3 is electron-donating.

  • Electrophilic Aromatic Substitution: Will favor the C2 (ortho) or C6 (para) position relative to the alkyl chain. However, the pyridine ring is electron-deficient; you may need to activate it as an N-oxide first to achieve good regioselectivity.

References

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: Equipped with New Weapons." Future Medicinal Chemistry. (Discusses linker length optimization for HDAC selectivity).

  • Limburg, D. C., et al. (2013). "Discovery of Pyridine-Based Histone Deacetylase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Fisher Scientific. "Amide Synthesis Guide." (General protocols for HATU/EDC coupling with heterocyclic amines).

  • BenchChem. "Pyridine Purification Guide." (General protocols for purifying basic heterocycles).

For further assistance, contact the Application Science Team at

Validation & Comparative

Comparing 4-(Pyridin-3-yl)butanoic acid hydrochloride to other GABA analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(Pyridin-3-yl)butanoic acid hydrochloride (4-PBA) against established GABAergic ligands.

Note on Nomenclature & Scope: The molecule 4-(Pyridin-3-yl)butanoic acid is structurally a GABA backbone with a pyridine ring substitution at the 4-position (replacing the amine) or attached to the chain. Unlike classical GABA agonists (e.g., Baclofen, Phenibut) which possess a primary amine and a carboxylic acid (zwitterionic), 4-PBA lacks the


-amine required for direct orthosteric binding to GABA receptors.

Therefore, this guide analyzes it as a structural analog and metabolic probe , contrasting it with Functional GABA Analogs (Baclofen, Picamilon, Phenibut) to highlight the critical structure-activity relationship (SAR) differences.

Executive Summary: The Structural Divergence

4-(Pyridin-3-yl)butanoic acid hydrochloride represents a deviation from the classical GABA pharmacophore. While it retains the butanoic acid tail, the replacement of the terminal amine with a pyridine ring (or the attachment of the ring to the 4-position) fundamentally alters its pharmacodynamics.

  • Established Analogs (Baclofen/Phenibut): Rely on a

    
    -amine and a 
    
    
    
    -phenyl ring to activate GABA-B receptors or block Calcium channels (
    
    
    subunit).
  • 4-(Pyridin-3-yl)butanoic acid: Lacks the protonatable primary amine necessary for the "GABA clamp" mechanism in the receptor binding pocket. Consequently, it is primarily utilized as a metabolic intermediate (related to nicotine/cotinine pathways) or a HDAC inhibitor probe , rather than a direct neurotransmitter receptor agonist.

Comparative Profile Matrix
Feature4-(Pyridin-3-yl)butanoic AcidBaclofenPicamilonPhenibut
Core Structure Pyridine-substituted Butyric Acid4-Amino-3-(p-chlorophenyl) Butyric AcidNicotinoyl-GABA (Amide link)4-Amino-3-phenyl Butyric Acid
Primary Target Metabolic Enzymes / HDAC (Potential)GABA-B Receptor (Agonist)GABA-A (via hydrolysis) / VasodilationGABA-B /

Ca2+ Channel
H-Bond Donor Low (Acid OH only)High (Amine + Acid)Medium (Amide + Acid)High (Amine + Acid)
BBB Permeability Moderate (Lipophilic ring)Low (requires transporter)High (Prodrug design)High (Phenyl ring assisted)
Physiological Role Nicotine Metabolite / BiomarkerMuscle Relaxant / AntispasticNootropic / AnxiolyticAnxiolytic / Sedative

Chemoinformatics & Structure-Activity Relationship (SAR)

The biological inactivity of 4-PBA at GABA receptors, compared to its analogs, is explained by the Pharmacophore Mismatch .

The "GABA Clamp" Requirement

GABA-B receptors require a zwitterionic ligand. The receptor's binding pocket contains:

  • Arg/Lys residues: Bind the Carboxylate (

    
    ).
    
  • Glu/Asp residues: Bind the Ammonium (

    
    ).
    

4-(Pyridin-3-yl)butanoic acid presents a pyridine nitrogen.[1] While this nitrogen can be protonated (forming the HCl salt), it is part of an aromatic ring, making it sterically bulky and electronically distinct (pKa ~5.2) compared to a primary aliphatic amine (pKa ~10.5). It cannot fit the specific "keyhole" designed for the terminal amine of GABA.

Graphviz Diagram: Structural Homology & Divergence

GABASAR cluster_0 Active Pharmacophore (Zwitterion) GABA GABA (Endogenous Ligand) Baclofen Baclofen (3-p-Cl-phenyl substitution) GABA-B Agonist GABA->Baclofen Add Lipophilic Ring (Beta-position) Phenibut Phenibut (3-phenyl substitution) Mixed Activity GABA->Phenibut Add Phenyl Ring Picamilon Picamilon (N-Nicotinoyl-GABA) Prodrug (Hydrolyzes to GABA) GABA->Picamilon Amide Bond with Niacin Target 4-(Pyridin-3-yl)butanoic Acid (Pyridine replaces Amine/H) NO Direct Receptor Binding Baclofen->Target Bioisosteric Swap? (Phenyl -> Pyridine) LOSS of Amine

Caption: SAR Map illustrating why 4-(Pyridin-3-yl)butanoic acid falls outside the active GABAergic pharmacophore due to the loss of the primary amine function.

Experimental Validation Protocols

To empirically confirm the distinction between 4-PBA and active GABA analogs, the following self-validating experimental workflows are recommended.

Experiment A: Comparative Receptor Binding Assay (Radioligand)

Objective: Quantify the affinity (


) of 4-PBA for GABA-B receptors versus Baclofen.

Protocol:

  • Membrane Prep: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 48,000

    
     to isolate synaptic membranes.
    
  • Ligand Selection:

    • Radioligand:

      
      -Baclofen (Specific for GABA-B).
      
    • Test Compound: 4-(Pyridin-3-yl)butanoic acid HCl (

      
       M to 
      
      
      
      M).
    • Control: Unlabeled Baclofen.

  • Incubation: Incubate membranes with radioligand and test compound for 60 min at 20°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Expected Outcome:

    • Baclofen: Sigmoidal displacement curve (

      
       nM).
      
    • 4-PBA: Flat line (No displacement) up to

      
      , confirming lack of orthosteric binding.
      
Experiment B: Lipophilicity & BBB Permeability (PAMPA)

Objective: Assess the passive diffusion potential compared to Picamilon.

Protocol:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Well: Dissolve 4-PBA HCl in PBS (pH 7.4).

  • Membrane: PVDF filter coated with porcine brain lipid extract (dodecane solution).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature.

  • Quantification: UV-Vis spectroscopy or HPLC-MS of acceptor well.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Picamilon: High

      
       (Designed for transport).
      
    • 4-PBA: Moderate

      
       (Pyridine ring aids lipophilicity compared to pure GABA, but zwitterionic nature is absent, altering transport kinetics).
      

Synthesis & Purity Considerations

When sourcing or synthesizing 4-(Pyridin-3-yl)butanoic acid hydrochloride for research, specific impurity profiles differ from GABA drugs.

  • Synthesis Route: Typically involves the reduction of 4-oxo-4-(pyridin-3-yl)butanoic acid (a nicotine metabolite) or Heck coupling of 3-bromopyridine with vinylacetic acid derivatives.

  • Critical Impurity: Cotinine derivatives. Because this molecule shares a metabolic pathway with nicotine, biological samples may be contaminated with Cotinine, which has its own distinct neuroactive profile.

  • Stability: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C. Free acid forms may cyclize under dehydration conditions to form lactams (similar to how GABA forms pyrrolidone), which renders them inactive.

References

  • Bowery, N. G., et al. "Baclofen: structure-activity relationships and the mechanism of action." GABA Mechanisms in Health and Disease. Springer, 1991.

  • Froestl, W. "Chemistry and pharmacology of GABAB receptor ligands." Journal of Pharmacy and Pharmacology, 2011.

  • Hecht, S. S. "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 1998. (Establishes 4-oxo-4-(3-pyridyl)butanoic acid as a metabolite).

  • Kalas, T., et al. "Picamilon: Pharmacokinetics and penetration across the blood-brain barrier." Farmakologiia i Toksikologiia, 1988.

  • Ong, J., & Kerr, D. I. "GABA-B receptors: molecular structure and pharmacological properties." Life Sciences, 1990.

Sources

A Multi-Pronged Strategy for Validating the Binding Site of 4-(Pyridin-3-yl)butanoic acid hydrochloride on GABA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the precise binding site of 4-(Pyridin-3-yl)butanoic acid hydrochloride on GABA receptors. This molecule, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), holds potential as a modulator of GABAergic neurotransmission.[1] Pinpointing its interaction site is paramount for understanding its mechanism of action and for guiding future drug development.

A robust validation strategy does not rely on a single experimental approach. Instead, it integrates data from biochemical, electrophysiological, molecular, and computational methods to build a cohesive and compelling model of ligand-receptor interaction. This guide will compare and contrast these essential techniques, providing the rationale behind their application and detailed protocols for their execution.

The most abundant isoform of the GABA-A receptor in the central nervous system consists of two α1, two β2, and one γ2 subunits.[2] The binding sites for GABA, the endogenous ligand, are located at the interfaces between the β2 and α1 subunits.[2] Other significant allosteric binding sites, such as the benzodiazepine site, exist at other subunit interfaces, for instance, between the α1 and γ2 subunits.[3][4]

I. Foundational Assessment: Biochemical Binding Assays

Biochemical assays are the cornerstone of binding site validation, providing quantitative data on binding affinity (Kd) and specificity. Radioligand binding assays are a classic and powerful tool for this purpose.[5]

A. Comparative Analysis of Radioligand Binding Assays

Assay Type Principle Data Output Advantages Limitations
Saturation Binding Measures the binding of increasing concentrations of a radiolabeled ligand to a fixed amount of receptor preparation until equilibrium is reached.Kd (dissociation constant), Bmax (maximum number of binding sites)Determines the affinity and density of receptors for the specific radioligand.[5]Requires a suitable radiolabeled form of the compound of interest.
Competition Binding Measures the ability of an unlabeled compound (the "competitor," in this case, 4-(Pyridin-3-yl)butanoic acid hydrochloride) to displace a known radioligand from the receptor.Ki (inhibitory constant)Determines the affinity of the unlabeled compound for the receptor without needing to radiolabel it. Allows for screening against various known binding sites by using different radioligands.[6]The choice of radioligand dictates which binding site is being probed.

B. Experimental Protocol: Competition Radioligand Binding Assay

This protocol outlines the displacement of [³H]muscimol, a potent GABA-A receptor agonist, from rat brain membranes by 4-(Pyridin-3-yl)butanoic acid hydrochloride.

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [³H]muscimol (e.g., 1-2 nM), and a range of concentrations of 4-(Pyridin-3-yl)butanoic acid hydrochloride (e.g., 1 nM to 1 mM).

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]muscimol against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

C. Expected Data and Interpretation

A successful experiment will yield a sigmoidal competition curve. The resulting Ki value for 4-(Pyridin-3-yl)butanoic acid hydrochloride will quantify its binding affinity for the [³H]muscimol binding site. By performing similar assays with radioligands for other sites (e.g., [³H]flunitrazepam for the benzodiazepine site), one can build a specificity profile for the compound.

II. Functional Consequences: Electrophysiological Analysis

While binding assays confirm a physical interaction, electrophysiology reveals the functional outcome of that binding – whether it enhances, inhibits, or alters the receptor's response to GABA. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes is a robust system for this purpose.

A. Workflow for TEVC Analysis

TEVC_Workflow

B. Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog. Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • cRNA Injection: Inject the cRNA mixture into the oocytes and incubate them for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two glass electrodes (one for voltage clamping, one for current recording). Clamp the oocyte's membrane potential at -60 mV.

  • Drug Application: Perfuse the chamber with a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. Then, co-apply the same concentration of GABA with varying concentrations of 4-(Pyridin-3-yl)butanoic acid hydrochloride.

  • Data Acquisition and Analysis: Record the changes in current. A positive allosteric modulator will increase the GABA-evoked current, while an antagonist will decrease it. Plot the change in current against the compound concentration to generate a dose-response curve and determine its EC50 or IC50.

III. Pinpointing the Interaction: Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to identify specific amino acid residues that are critical for ligand binding. By mutating candidate residues within a putative binding site and observing the effect on ligand binding or function, one can build a high-resolution map of the interaction.[7][8]

A. Rationale for Target Residue Selection

The orthosteric binding site of the GABA-A receptor is located at the β+/α- interface and is lined by several key aromatic residues, often referred to as the "aromatic box" (e.g., β2Y97, Y157, Y205, and α1F64), which are crucial for receptor function.[2][9] Other nearby charged residues, such as arginines (e.g., β2R207, α1R66, R119, R131), are also important.[2] Based on the structure of 4-(Pyridin-3-yl)butanoic acid, with its aromatic pyridine ring and a carboxylic acid group, residues capable of forming cation-π, hydrogen bonding, or electrostatic interactions are prime candidates for mutagenesis.

B. Experimental Workflow

Mutagenesis_Workflow

C. Interpreting Mutagenesis Data

Mutation Example Hypothesized Interaction Expected Outcome on Binding/Function
Aromatic to Aliphatic Y97FRemoves a hydroxyl group, disrupting a potential hydrogen bond.Significant decrease in affinity/potency.
Charge Neutralization R66ARemoves a positive charge, disrupting a potential electrostatic interaction with the carboxylate group.Significant decrease in affinity/potency.
Conservative Mutation Y97FProbes the role of the hydroxyl group specifically.If the hydroxyl is critical, a large effect will be seen. If only the aromatic ring is needed, the effect will be smaller.

A large rightward shift in the dose-response curve (i.e., a significant increase in EC50 or Ki) for a mutant receptor strongly suggests that the mutated residue is directly involved in binding the compound.

IV. Visualizing the Interaction: In Silico Computational Docking

Computational docking provides a predictive, three-dimensional model of how a ligand fits into its binding site.[10][11] This method is most powerful when used in conjunction with experimental data, such as from site-directed mutagenesis, to validate the predicted binding pose.

A. Docking Principles

Docking_Principle

B. Protocol for Computational Docking

  • Receptor Structure Preparation: Obtain a high-quality structural model of the GABA-A receptor (e.g., from a cryo-EM structure or a validated homology model). Prepare the protein by adding hydrogens, assigning charges, and defining the binding pocket.

  • Ligand Preparation: Generate a 3D structure of 4-(Pyridin-3-yl)butanoic acid hydrochloride and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically sample different orientations and conformations of the ligand within the defined binding site.[10]

  • Scoring and Analysis: The program will score the different poses based on a calculated binding affinity (e.g., in kcal/mol).[12][13] Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and specific amino acid residues.

C. Integrating Docking with Experimental Data

The true power of docking is realized when its predictions are tested experimentally. If docking predicts a hydrogen bond with β2Y157, a Y157F mutation should significantly reduce binding affinity in a competition assay, thus validating the in silico model.

V. Synthesizing the Evidence for a Validated Binding Site

  • Biochemical assays will establish if and how strongly the compound binds, and to which general site (e.g., orthosteric vs. benzodiazepine).

  • Electrophysiology will determine the functional consequence of this binding (e.g., potentiation, inhibition).

  • Site-directed mutagenesis will pinpoint the specific amino acid residues that are critical for the interaction.

  • Computational docking will provide a 3D structural model that explains these interactions at an atomic level.

This multi-faceted approach ensures scientific rigor and provides the high level of evidence required by the drug development community to confidently characterize the mechanism of action of novel receptor modulators.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Pyridin-3-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

4-(Pyridin-3-yl)butanoic acid hydrochloride is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its structure suggests a targeted modulation of the GABAergic system, a pathway of immense therapeutic interest for neurological and psychiatric disorders.[2] However, the introduction of a pyridinyl moiety necessitates a rigorous evaluation of its selectivity. Unintended interactions, or off-target effects, are a leading cause of adverse drug reactions and clinical trial failures.[3][4] Therefore, a comprehensive cross-reactivity study is not merely a supplementary check but a cornerstone of the preclinical safety and efficacy assessment.

This guide provides an in-depth, experience-driven framework for designing and executing a robust cross-reactivity study for 4-(Pyridin-3-yl)butanoic acid hydrochloride. We will move beyond simple screening to explain the causality behind experimental choices, ensuring that the data generated is both reliable and translatable. We will compare its hypothetical selectivity profile against established GABAergic modulators, providing context for its potential therapeutic window.

Deconstructing the Target Landscape: From GABA to a Broader Panel

The core hypothesis is that 4-(Pyridin-3-yl)butanoic acid hydrochloride interacts with components of the GABAergic system. The primary candidates for interaction are:

  • GABA Transporters (GATs): These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signal.[5] There are four main subtypes: GAT-1, GAT-2, GAT-3, and Betaine-GABA Transporter-1 (BGT-1).[5] Inhibition of these transporters increases synaptic GABA levels, a mechanism employed by anticonvulsants like Tiagabine.[6][7]

  • GABA Transaminase (GABA-T): This pyridoxal phosphate-dependent enzyme is the primary catalyst for GABA degradation in the brain.[2][8] Irreversible inhibition of GABA-T by drugs like Vigabatrin leads to a sustained increase in GABA levels.[1][9]

  • GABA Receptors: These are the direct targets for GABA's inhibitory signal. They are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors.

Given the compound's structure, a comprehensive off-target panel should also be considered to ensure a thorough safety assessment. Predicting potential safety liabilities early in drug discovery is crucial for lead compound selection.[3] A well-rounded panel would include targets where pyridine-containing ligands are known to interact, as well as standard safety screening targets.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust cross-reactivity study should be structured as a funnel, starting with broad screening and progressing to more complex, physiologically relevant assays for validation. This approach efficiently allocates resources and builds a comprehensive understanding of the compound's behavior.

G cluster_0 Tier 1: Primary Target & Broad Panel Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Pathway Analysis T1_1 Competitive Binding Assays (GAT-1, GAT-3, GABA-A, GABA-B) T2_1 Cellular Thermal Shift Assay (CETSA) for Primary Target Validation T1_1->T2_1 Identified Hits T1_2 Enzyme Inhibition Assay (GABA-T) T1_2->T2_1 T1_3 Broad Off-Target Panel (e.g., InVEST Panel) [4] T3_1 Cell-based Functional Assays (e.g., GABA Uptake Assay) T2_1->T3_1 Confirmed Engagement

Caption: A tiered workflow for cross-reactivity profiling.

Part 1: Primary Target Profiling & Off-Target Screening

The initial phase aims to quantify the interaction of 4-(Pyridin-3-yl)butanoic acid hydrochloride with its intended targets and a broad panel of proteins associated with adverse effects.

Competitive Radioligand Binding Assays

Causality: These assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor or transporter. They work on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the target. By measuring the displacement of the radioligand, we can accurately calculate the test compound's binding affinity. This provides direct evidence of a physical interaction.

Protocol: Competitive Binding Assay for GABA Transporter 1 (GAT-1)

  • Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing human GAT-1, or prepare them from rat brain tissue.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer.

    • 25 µL of [³H]-Tiagabine (a GAT-1 specific radioligand) at a final concentration of 2-4 nM.

    • 25 µL of 4-(Pyridin-3-yl)butanoic acid hydrochloride at 10-12 serial dilutions (e.g., 100 µM to 1 pM).

    • Controls:

      • Total Binding: Radioligand + buffer (no competitor).

      • Non-specific Binding: Radioligand + a high concentration of a known GAT-1 inhibitor (e.g., 10 µM Tiagabine) to saturate all specific binding sites.[6]

  • Incubation: Add 100 µL of the membrane preparation (50-100 µg protein/well) to initiate the binding reaction. Incubate for 60 minutes at 4°C to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

GABA Transaminase (GABA-T) Enzyme Inhibition Assay

Causality: This assay directly measures the functional impact of the compound on the enzymatic activity of GABA-T. A coupled-enzyme system is employed where the product of the GABA-T reaction, succinic semialdehyde, is used by a second enzyme (succinic semialdehyde dehydrogenase, SSADH) to produce NADPH. The rate of NADPH formation, which is directly proportional to GABA-T activity, can be monitored spectrophotometrically at 340 nm.[1][10] A reduction in this rate indicates inhibition of GABA-T.

G cluster_0 GABA-T Reaction cluster_1 Coupled Reporter Reaction GABA GABA GABA_T GABA-T GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Glu Glutamate GABA_T->Glu SSADH SSADH SSA->SSADH NADPH NADPH (Abs @ 340nm) SSADH->NADPH Succinate Succinate SSADH->Succinate NADP NADP+ NADP->SSADH Inhibitor 4-(Pyridin-3-yl)butanoic acid hydrochloride Inhibitor->GABA_T Inhibits

Caption: Coupled enzyme assay for GABA-T inhibition.

Protocol: Spectrophotometric GABA-T Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium pyrophosphate, pH 8.6.[1]

    • Reaction Mixture: In assay buffer, prepare a mixture containing GABA (e.g., 5 mM), α-ketoglutarate (2 mM), PLP (0.1 mM), NADP⁺ (1 mM), and a sufficient concentration of SSADH.

  • Assay Setup: In a 96-well UV-transparent plate:

    • Add 10 µL of 4-(Pyridin-3-yl)butanoic acid hydrochloride at various concentrations or the vehicle control (e.g., DMSO/water).

    • Add 180 µL of the reaction mixture to each well.

    • Controls:

      • Positive Control: A known GABA-T inhibitor like Vigabatrin.[1]

      • Negative Control: Vehicle only.

  • Reaction Initiation: Add 10 µL of purified GABA-T enzyme to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 2: Validating Target Engagement in a Cellular Environment

Biochemical assays are essential but lack physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound physically binds to its target inside intact cells.[10][11]

Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a protein is bound by a ligand (our test compound), its structure is often stabilized, making it more resistant to thermal denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "shift" in the melting curve, which is direct evidence of target engagement.[11][13]

Protocol: CETSA for a Putative Cellular Target (e.g., GAT-1)

  • Cell Culture and Treatment: Culture cells expressing the target protein (e.g., GAT-1 expressing cell line) to ~80% confluency. Treat the cells with either vehicle or a saturating concentration (e.g., 10x Ki from binding assay) of 4-(Pyridin-3-yl)butanoic acid hydrochloride for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C) using a thermal cycler.[12] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). This preserves protein structure without detergents.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[14]

  • Protein Quantification (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the total protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-GAT-1 antibody).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[10]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

G A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Ultracentrifugation C->D E Soluble Fraction (Supernatant) D->E Collect F Aggregated Fraction (Pellet) D->F Discard G 5. Western Blot (Quantify Target Protein) E->G H 6. Data Analysis (Plot Melting Curves) G->H

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation: A Comparative Selectivity Profile

The ultimate goal is to generate a clear, quantitative comparison. The data below is hypothetical but represents a realistic output from the described assays. It compares 4-(Pyridin-3-yl)butanoic acid hydrochloride to Tiagabine (a selective GAT-1 inhibitor) and Vigabatrin (a GABA-T inhibitor).

Target4-(Pyridin-3-yl)butanoic acid HClTiagabineVigabatrin
Ki (nM) / IC₅₀ (nM) Ki (nM) / IC₅₀ (nM) IC₅₀ (nM)
GABA Transporters
GAT-185 (Ki)50 (Ki)[5]> 100,000
GAT-21,200 (Ki)> 10,000> 100,000
GAT-3950 (Ki)> 10,000> 100,000
BGT-12,500 (Ki)> 10,000> 100,000
GABA Metabolism
GABA-T> 50,000 (IC₅₀)> 50,0005,000[1]
Selected Off-Targets
GABA-A Receptor> 10,000 (Ki)> 10,000> 10,000
GABA-B Receptor> 10,000 (Ki)> 10,000> 10,000
nAChR α4β25,800 (Ki)> 20,000> 20,000
hERG Channel> 20,000 (IC₅₀)> 20,000> 20,000

Interpretation:

Based on this hypothetical data, 4-(Pyridin-3-yl)butanoic acid hydrochloride demonstrates a clear preference for GAT-1, with approximately 11-fold selectivity over GAT-3 and greater than 14-fold selectivity over GAT-2. Its lack of activity against GABA-T distinguishes its mechanism from that of Vigabatrin. The weak interaction with the nAChR α4β2 receptor is a noteworthy off-target effect that would require further investigation but is significantly weaker than its primary target affinity. The compound shows a favorable profile by not interacting with GABA receptors or the hERG channel, a critical consideration for cardiac safety.

Conclusion and Strategic Outlook

This guide outlines a rigorous, multi-tiered strategy for the cross-reactivity profiling of 4-(Pyridin-3-yl)butanoic acid hydrochloride. By integrating biochemical affinity and inhibition assays with cellular target engagement validation, researchers can build a high-confidence selectivity profile. The hypothetical data presented positions the compound as a selective GAT-1 inhibitor with a mechanism distinct from other GABAergic modulators. This selectivity is a key determinant of a drug's therapeutic index. The next logical steps would involve cell-based functional assays (e.g., measuring [³H]-GABA uptake in GAT-1 expressing cells) to correlate target binding with a functional outcome, followed by in vivo studies to assess efficacy and safety in a whole-organism context.

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A Comparative Efficacy Analysis: 4-(Pyridin-3-yl)butanoic acid hydrochloride versus Pregabalin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential efficacy of 4-(Pyridin-3-yl)butanoic acid hydrochloride against the established therapeutic agent, Pregabalin. The focus is on preclinical models of neuropathic pain, offering a framework for researchers and drug development professionals to evaluate this novel compound. While Pregabalin's mechanism and efficacy are well-documented, this guide introduces 4-(Pyridin-3-yl)butanoic acid hydrochloride as a compound of interest based on structural similarities to known neuroactive agents and outlines a rigorous, data-driven approach to its evaluation.

Introduction: The Challenge of Neuropathic Pain and the Search for Novel Analgesics

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Existing treatments, while effective for some, are often associated with dose-limiting side effects and incomplete pain relief.[1] Pregabalin, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a first-line treatment for various neuropathic pain conditions.[3] Its therapeutic effects are primarily mediated through binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which reduces the release of excitatory neurotransmitters.[4][5][6]

This guide introduces 4-(Pyridin-3-yl)butanoic acid hydrochloride, a compound with structural features suggesting a potential role in neuromodulation. As a derivative of butanoic acid, it shares a core structure with GABA. The presence of a pyridinyl group, as seen in various neuroactive compounds, suggests potential interactions with central nervous system targets.[3][7] This document outlines a proposed head-to-head comparison of the efficacy of 4-(Pyridin-3-yl)butanoic acid hydrochloride and Pregabalin in validated preclinical models of neuropathic pain.

Mechanistic Hypotheses: Unraveling Potential Pathways of Action

A thorough understanding of a compound's mechanism of action is paramount for rational drug development. For our two compounds of interest, the mechanisms are at different stages of elucidation.

Pregabalin: A Well-Defined Mechanism

Pregabalin's primary mechanism of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[4][6][8] This interaction reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][9] This modulation of neuronal excitability is the foundation of its analgesic, anticonvulsant, and anxiolytic properties.[4][6]

4-(Pyridin-3-yl)butanoic acid hydrochloride: A Hypothesis-Driven Approach

Currently, there is a lack of direct pharmacological data for 4-(Pyridin-3-yl)butanoic acid hydrochloride. However, its chemical structure allows for the formulation of a strong, testable hypothesis. As a GABA analogue, it is plausible that it interacts with GABA receptors. Specifically, its structure bears resemblance to Phenibut (β-phenyl-γ-aminobutyric acid), a compound known to act as a GABA-B receptor agonist and also to block α2δ subunit-containing VGCCs.[4][6]

Therefore, we hypothesize that 4-(Pyridin-3-yl)butanoic acid hydrochloride may exert its effects through one or both of the following mechanisms:

  • GABA-B Receptor Agonism: Activation of GABA-B receptors leads to a decrease in neuronal excitability through the inhibition of adenylyl cyclase and modulation of potassium and calcium channels.[5][8][9] GABA-B agonists have demonstrated antinociceptive effects in various animal models of chronic pain.[5][8][9][10]

  • α2δ-1 Subunit Binding: Similar to Pregabalin and Phenibut, the compound might bind to the α2δ-1 subunit of VGCCs, thereby reducing neurotransmitter release.

The following experimental plan is designed to test these hypotheses and provide a direct comparison of the in vivo efficacy of 4-(Pyridin-3-yl)butanoic acid hydrochloride and Pregabalin.

Comparative Efficacy Evaluation: Proposed Preclinical Studies

To rigorously assess and compare the analgesic potential of 4-(Pyridin-3-yl)butanoic acid hydrochloride and Pregabalin, a series of well-established in vivo models of neuropathic pain will be employed.

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used and validated model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, including mechanical allodynia and thermal hyperalgesia.

Experimental Workflow: CCI Model and Behavioral Testing

CCI_Workflow cluster_surgery Surgical Induction cluster_postop Post-Operative Recovery & Pain Development cluster_treatment Treatment & Efficacy Assessment Surgery CCI Surgery: Loose ligation of sciatic nerve Recovery Recovery Period (7-14 days) Surgery->Recovery Baseline Baseline Behavioral Testing: - Von Frey (Mechanical Allodynia) - Hargreaves Test (Thermal Hyperalgesia) Recovery->Baseline Drug_Admin Drug Administration: - Vehicle - Pregabalin (e.g., 30 mg/kg) - 4-(Pyridin-3-yl)butanoic acid HCl (Dose-response) Baseline->Drug_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing: (Multiple time points) Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis: Comparison of paw withdrawal thresholds/latencies Post_Treatment_Testing->Data_Analysis

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Behavioral Assays for Pain Assessment
  • Mechanical Allodynia (Von Frey Test): This test measures the withdrawal threshold to a non-noxious mechanical stimulus applied to the plantar surface of the hind paw. A decrease in the withdrawal threshold indicates mechanical allodynia.

  • Thermal Hyperalgesia (Hargreaves Test): This assay assesses the latency of paw withdrawal from a radiant heat source. A shorter withdrawal latency is indicative of thermal hyperalgesia.

  • Acute Nociceptive and Inflammatory Pain Models:

    • Hot Plate Test: This test measures the latency to a painful response (e.g., licking a paw or jumping) when the animal is placed on a heated surface. It is useful for assessing centrally acting analgesics.

    • Formalin Test: This model involves the injection of a dilute formalin solution into the paw, which induces a biphasic pain response. The early phase represents acute nociceptive pain, while the late phase is associated with inflammatory pain and central sensitization.[11][12][13]

Data Presentation: A Framework for Comparison

The following tables provide a template for summarizing the expected data from these preclinical studies.

Table 1: Comparative Efficacy in the CCI Model of Neuropathic Pain

Treatment GroupDose (mg/kg, p.o.)Mechanical Withdrawal Threshold (g) (Mean ± SEM)Thermal Withdrawal Latency (s) (Mean ± SEM)
Sham + Vehicle-
CCI + Vehicle-
CCI + Pregabalin30
CCI + 4-(Pyridin-3-yl)butanoic acid HCl10
CCI + 4-(Pyridin-3-yl)butanoic acid HCl30
CCI + 4-(Pyridin-3-yl)butanoic acid HCl100

Table 2: Comparative Efficacy in Acute and Inflammatory Pain Models

Treatment GroupDose (mg/kg, p.o.)Hot Plate Latency (s) (Mean ± SEM)Formalin Test - Late Phase Licking Time (s) (Mean ± SEM)
Vehicle-
Pregabalin30
4-(Pyridin-3-yl)butanoic acid HCl10
4-(Pyridin-3-yl)butanoic acid HCl30
4-(Pyridin-3-yl)butanoic acid HCl100

Delving Deeper: Mechanistic Validation

To further investigate the hypothesized mechanisms of action for 4-(Pyridin-3-yl)butanoic acid hydrochloride, a series of in vitro and ex vivo experiments are proposed.

Proposed Mechanistic Assays

Mechanistic_Assays cluster_gaba GABA Receptor Activity cluster_vgcc Voltage-Gated Calcium Channel Activity cluster_neurotransmitter Neurotransmitter Release GABA_Binding Radioligand Binding Assays: - [3H]GABA to assess GABA-A and GABA-B binding GABA_Functional Functional Assays: - GTPγS binding to assess GABA-B receptor activation VGCC_Binding Radioligand Binding Assays: - [3H]Gabapentin to assess α2δ-1 subunit binding VGCC_Functional Electrophysiology: - Patch-clamp recordings to measure calcium currents Neuro_Release Ex Vivo Synaptosome Preparations: - Measure release of glutamate and substance P Compound 4-(Pyridin-3-yl)butanoic acid HCl Compound->GABA_Binding Compound->GABA_Functional Compound->VGCC_Binding Compound->VGCC_Functional Compound->Neuro_Release

Caption: Proposed in vitro and ex vivo assays to elucidate the mechanism of action.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically rigorous framework for the comparative evaluation of 4-(Pyridin-3-yl)butanoic acid hydrochloride and Pregabalin. While Pregabalin serves as a well-characterized benchmark, the structural characteristics of 4-(Pyridin-3-yl)butanoic acid hydrochloride suggest its potential as a novel analgesic, possibly acting through GABA-B receptor agonism and/or modulation of voltage-gated calcium channels.

The proposed experimental plan, encompassing in vivo behavioral models and in vitro mechanistic studies, will provide the necessary data to ascertain the efficacy and mechanism of action of this novel compound. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic profile, safety, and potential for clinical development as a new therapeutic option for the management of neuropathic pain.

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A Head-to-Head Comparative Guide to 4-(Pyridin-3-yl)butanoic Acid and 4-amino-3-phenylbutyric Acid (Phenibut)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, experimentally grounded comparison of two structurally related but functionally distinct molecules: 4-amino-3-phenylbutyric acid, widely known as the neuropsychotropic drug Phenibut, and 4-(Pyridin-3-yl)butanoic acid, a metabolite primarily associated with nicotine.

The central thesis of this guide is to juxtapose a well-characterized central nervous system (CNS) depressant against a compound of similar chemical scaffold but different biological origin and function. By outlining a rigorous, head-to-head experimental workflow, we aim to provide a clear, evidence-based framework for evaluating potential off-target CNS effects of metabolites and to underscore the importance of empirical validation in drug discovery and toxicology.

Introduction: Chemical Structures and Scientific Rationale

4-amino-3-phenylbutyric acid (Phenibut) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl ring substitution that allows it to cross the blood-brain barrier.[1][2] It was developed in the Soviet Union in the 1960s and is used in some countries for its anxiolytic and nootropic properties.[3][4]

In contrast, 4-(Pyridin-3-yl)butanoic acid and its closely related analogues, 4-hydroxy-4-(3-pyridyl)butanoic acid and 4-oxo-4-(3-pyridyl)butanoic acid, are recognized as significant metabolites of nicotine.[5][6] Their presence in urine is a biomarker of tobacco exposure.[6] Given the structural similarity—a four-carbon butanoic acid chain—a critical question for toxicologists and drug safety professionals is whether this metabolite possesses any latent, off-target pharmacological activity at the same CNS receptors targeted by Phenibut.

Compound Structure Molecular Formula Molar Mass ( g/mol )
4-amino-3-phenylbutyric acid (Phenibut) C₁₀H₁₃NO₂179.22
4-(Pyridin-3-yl)butanoic acid C₉H₁₁NO₂165.19

Part 1: Comparative Mechanism of Action (MoA)

A foundational understanding of the GABAergic system is crucial. GABA is the primary inhibitory neurotransmitter in the mammalian CNS.[7] Its effects are mediated largely by two receptor classes: GABA-A, which are ligand-gated chloride channels, and GABA-B, which are G-protein coupled receptors (GPCRs).[7]

Phenibut (4-amino-3-phenylbutyric acid): A Dual-Action CNS Depressant

Phenibut's mechanism of action is well-documented and proceeds via two primary pathways:

  • GABA-B Receptor Agonism : Phenibut is a full agonist at the GABA-B receptor, mimicking the action of endogenous GABA.[1][8] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in neuronal hyperpolarization and inhibitory neurotransmission.[9][10][11] Its (R)-enantiomer possesses significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.[1][12]

  • α2δ Subunit Blockade : Phenibut also binds to the α2δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[1][13][14] This action reduces calcium influx at nerve terminals, thereby decreasing the release of excitatory neurotransmitters.

4-(Pyridin-3-yl)butanoic acid: A Hypothetical MoA

Currently, there is no peer-reviewed evidence to suggest that 4-(Pyridin-3-yl)butanoic acid has significant pharmacological activity at GABAergic or other CNS receptors. Its primary relevance is as a metabolic byproduct.[6] However, its butanoic acid backbone provides a structural motif that justifies empirical investigation. The following experimental plan is designed to test the hypothesis that it may possess latent affinity for Phenibut's molecular targets.

GABA-B Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by GABA-B receptor activation, a primary target of Phenibut.

GABAB_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel GIRK (K+ Channel) G_Protein->K_Channel βγ activates Ca_Channel VDCC (Ca2+ Channel) G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx (Reduced) Ca_Channel->Ca_influx Ligand Phenibut (Agonist) Ligand->GABAB_R Binds ATP ATP ATP->AC

Caption: GABA-B receptor activation by an agonist like Phenibut.

Part 2: Head-to-Head Experimental Evaluation

To empirically compare these two compounds, a tiered approach is proposed, moving from in vitro molecular target engagement to in vivo behavioral outcomes.

Experimental Workflow

This diagram outlines the logical progression of the comparative study.

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (GTPγS, EC50/Emax) Binding->Functional Confirms Activity PK Pharmacokinetics (BBB Penetration) Functional->PK Warrants In Vivo Test Behavior Behavioral Models (Elevated Plus Maze) PK->Behavior Conclusion Comparative Profile & Conclusion Behavior->Conclusion

Caption: Experimental workflow for comparative compound profiling.

Methodology 1: In Vitro Receptor Binding Affinity

Causality and Experimental Choice: The first and most fundamental question is whether the compounds physically interact with the molecular targets of interest. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound for a receptor.[15][16] We select targets relevant to Phenibut's known MoA: the GABA-B receptor and the α2δ subunit of VDCCs.

Protocol: Competitive Radioligand Binding Assay

  • Target 1: GABA-B Receptor

    • Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl) and perform differential centrifugation to isolate crude membrane fractions rich in receptors. Wash membranes repeatedly to remove endogenous GABA.[17][18]

    • Assay Setup: In a 96-well plate, incubate membrane preparations (~100-200 µg protein/well) with a fixed concentration of a selective GABA-B radioligand (e.g., [³H]CGP54626 or [³H]baclofen) at its approximate Kd value.[17][19]

    • Competition: Add increasing concentrations of unlabeled competitor: (R)-Phenibut (positive control), 4-(Pyridin-3-yl)butanoic acid (test compound), or a non-binding agent (negative control).

    • Incubation & Termination: Incubate at room temperature for 60-90 minutes to reach equilibrium.[19] Rapidly terminate the reaction by vacuum filtration over glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[16]

    • Quantification: Wash filters with ice-cold buffer. Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, from which the Ki is calculated using the Cheng-Prusoff equation.

  • Target 2: α2δ VDCC Subunit

    • The protocol is analogous, using a membrane preparation from a suitable source and a selective radioligand such as [³H]gabapentin.[14]

Predicted Data: Comparative Binding Affinities (Ki)

Compound GABA-B Receptor Ki (μM) α2δ VDCC Subunit Ki (μM)
(R)-Phenibut 92[20]23[20]
Baclofen (Control) ~1-5>1000[20]
Gabapentin (Control) >1000[20]0.05[20]
4-(Pyridin-3-yl)butanoic acid >1000 (Predicted)>1000 (Predicted)

Note: Literature values for Phenibut can vary. The data presented reflects a consistent set of findings.

Methodology 2: In Vitro Functional Activity

Causality and Experimental Choice: Binding does not always equate to function. A GTPγS binding assay is a direct measure of G-protein activation, making it an ideal functional assay for GPCRs like the GABA-B receptor.[21][22] It determines whether a compound is an agonist (stimulates a response), antagonist (blocks a response), or has no effect.

Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. The presence of GDP is critical for observing nucleotide exchange upon agonist stimulation.[22][23]

  • Assay Setup: In a 96-well plate, combine the same membrane preparation used for binding assays with the assay buffer.

  • Compound Addition: Add increasing concentrations of the test compound (Phenibut or 4-(Pyridin-3-yl)butanoic acid).

  • Initiation: Start the reaction by adding a sub-saturating concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[21][24]

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate by rapid filtration, similar to the binding assay.[24]

  • Quantification & Analysis: Measure bound [³⁵S]GTPγS via scintillation counting. Plot stimulated binding against the log concentration of the compound to generate a dose-response curve, from which potency (EC50) and efficacy (Emax) are determined.

Predicted Data: GABA-B Receptor Functional Activity

Compound Potency (EC50) Efficacy (Emax) Functional Activity
Phenibut Low μM range100% (relative to GABA)Full Agonist
4-(Pyridin-3-yl)butanoic acid No activity observed0%No functional activity
Methodology 3: In Vivo Behavioral Assessment

Causality and Experimental Choice: To assess the integrated physiological effect in a living system, a validated animal model of anxiety is required. The Elevated Plus Maze (EPM) is a standard preclinical assay for screening anxiolytic (anxiety-reducing) drugs.[25][26] The test is based on the natural aversion of rodents to open, elevated spaces.[27] Anxiolytic compounds increase the propensity of the animals to explore the open arms.

Protocol: Elevated Plus Maze (EPM) in Mice

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[25][28]

  • Animals and Dosing: Use male C57BL/6 mice. Administer compounds via intraperitoneal (IP) injection 30-60 minutes before testing. Groups include: Vehicle (saline), Phenibut (e.g., 50-100 mg/kg), and 4-(Pyridin-3-yl)butanoic acid (e.g., 100 mg/kg).

  • Procedure: Place each mouse in the center of the maze, facing a closed arm, and allow it to explore freely for a 5-10 minute session.[28][29] The session is recorded by an overhead video camera for later analysis.

  • Data Collection: Key parameters measured are the time spent in the open arms and the number of entries into the open arms.[25][26]

  • Statistical Analysis: Compare the results between groups using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests.

Predicted Data: Anxiolytic-like Effects in the EPM

Treatment Group Time in Open Arms (% of Total) Number of Open Arm Entries Interpretation
Vehicle Control 15%8Baseline anxiety
Phenibut (100 mg/kg) 40%15Significant anxiolytic effect
4-(Pyridin-3-yl)butanoic acid (100 mg/kg) 16%9No anxiolytic effect

Part 3: Comparative Pharmacokinetic Profiles

Pharmacokinetics (the study of Absorption, Distribution, Metabolism, and Excretion - ADME) determines a compound's ability to reach its target in sufficient concentrations.

Phenibut (4-amino-3-phenylbutyric acid): The addition of the phenyl ring to the GABA structure is key to its pharmacology, as it significantly enhances its ability to cross the blood-brain barrier (BBB).[1][2] It has an elimination half-life of approximately 5.3 hours at clinical doses and is largely excreted unchanged in the urine.[1][2]

4-(Pyridin-3-yl)butanoic acid: As a metabolite of nicotine, this compound is formed in the body and is readily excreted in urine.[6] While specific BBB penetration data is scarce, its chemical properties suggest it is less lipophilic than Phenibut and would likely exhibit poorer CNS penetration.

Comparative Pharmacokinetic Parameters

Parameter Phenibut 4-(Pyridin-3-yl)butanoic acid
Route of Administration Primarily Oral[1]Formed endogenously (Metabolite)
Blood-Brain Barrier Penetration Yes, significant[1][2]Low (Predicted)
Elimination Half-Life ~5.3 hours (at 250mg dose)[1][2]Short (rapidly cleared via urine)
Primary Clearance Renal (excreted largely unchanged)[1]Renal

Synthesis and Conclusion

  • 4-amino-3-phenylbutyric acid (Phenibut) is a potent, centrally acting neuropsychotropic agent with a well-defined dual mechanism of action involving GABA-B receptor agonism and α2δ VDCC subunit blockade.[1][4][12] Its chemical structure facilitates passage across the blood-brain barrier, allowing it to exert significant anxiolytic and sedative effects.[1][2]

  • 4-(Pyridin-3-yl)butanoic acid , based on the predictive experimental data, is highly unlikely to possess any significant direct pharmacological activity at GABA-B receptors or α2δ VDCC subunits. Its biological role appears to be confined to that of a nicotine metabolite.

Expert Insight: This comparative guide highlights a critical principle in drug development and toxicology: structural similarity does not guarantee similar pharmacological function. The rigorous, multi-tiered experimental approach outlined here—from in vitro binding to in vivo function—represents a self-validating system for definitively characterizing the biological activity of any compound. It demonstrates that while Phenibut is a designed psychoactive drug, 4-(Pyridin-3-yl)butanoic acid is a metabolic byproduct without predicted CNS effects, underscoring the importance of empirical data over structural speculation.

References

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Advanced Guide: Purity & Stereochemical Analysis of 4-(Pyridin-3-yl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & The "Chirality Paradox"

The Structural Reality

Before designing an enantiomeric purity protocol, we must address the fundamental stereochemistry of 4-(Pyridin-3-yl)butanoic acid (4-PBA) .[1]

Critical Scientific Note: The parent molecule, 4-(Pyridin-3-yl)butanoic acid (Structure: Pyridine-CH2-CH2-CH2-COOH), is achiral .[1] It possesses no stereogenic center.[1]

However, "enantiomeric purity" remains a critical quality attribute (CQA) for this compound in two specific high-stakes contexts:

  • Metabolic/Synthetic Contamination: 4-PBA is the immediate precursor and oxidative product of 4-hydroxy-4-(3-pyridyl)butanoic acid , a chiral metabolite (associated with NNK/Nicotine metabolism).[1] In synthetic pathways, partial reduction of the keto-analog or oxidation of the alcohol can leave chiral residues.[1]

  • Isomeric Confusion: It is frequently confused with its chiral constitutional isomer, 3-(pyridin-3-yl)butanoic acid (where the methyl group creates a chiral center at C3).[1]

Therefore, this guide redefines "Confirming Enantiomeric Purity" for 4-PBA as: The quantitative resolution of the achiral parent from its chiral derivatives (impurities) and constitutional isomers. [1]

Comparison of Analytical Approaches

We compare the three industry-standard methodologies for validating the purity of 4-PBA HCl against chiral backgrounds.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Chiral Derivatization (LC-MS) Method C: NMR w/ Shift Reagents
Primary Target Direct separation of chiral impurities (e.g., R/S-4-hydroxy) from 4-PBA.[1]Trace quantification of enantiomeric metabolites.Bulk isomeric confirmation.
Stationary Phase Immobilized Amylose/Cellulose (e.g., Chiralpak IG).C18 (Reverse Phase) after reaction.[1]N/A (Solution phase).[1]
Sensitivity High (UV/MS compatible).Ultra-High (Femtomolar range).[1]Low (Requires >1% impurity).[1]
Throughput High (No sample prep).Low (Requires reaction time).Medium.
Risk Factor Column cost (

$).
Kinetic resolution (reaction may not be 100% complete).Signal overlap in aromatic region.[1]

Part 2: Detailed Experimental Protocol (Method A)

Objective

To separate 4-(Pyridin-3-yl)butanoic acid from its potential chiral contaminant 4-hydroxy-4-(3-pyridyl)butanoic acid and its isomer 3-(pyridin-3-yl)butanoic acid .[1]

Reagents & Instrumentation[1]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 150 mm.[1] Reasoning: The chlorinated amylose selector offers superior recognition for pyridine-containing polar acids compared to standard OD/AD columns.[1]

  • Mobile Phase:

    • Solvent A: n-Hexane (with 0.1% TFA to suppress ionization of the carboxylic acid).[1]

    • Solvent B: Ethanol (with 0.1% TFA).[1]

    • Note on HCl Salt: Since the sample is a hydrochloride salt, adding 0.1% Diethylamine (DEA) to the sample diluent is crucial to neutralize the salt and protect the column, or use a reverse-phase chiral mode if preferred.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of 4-(Pyridin-3-yl)butanoic acid HCl in 10 mL of Ethanol:Hexane (50:50).

    • Add 10 µL of Triethylamine (TEA) to ensure the free base form interacts with the chiral selector.

    • Filter through a 0.22 µm PTFE filter.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C.

    • Detection: UV @ 260 nm (Pyridine characteristic absorption).

    • Isocratic Elution: 85% Hexane / 15% Ethanol.[1]

  • System Suitability Testing (SST):

    • Inject a "Spiked Standard" containing 4-PBA and rac-4-hydroxy-4-(3-pyridyl)butanoic acid.[1]

    • Requirement: Resolution (

      
      ) between the achiral parent and the nearest chiral impurity peak must be 
      
      
      
      .
Expected Data & Interpretation
CompoundRetention Time (

)
Peak ShapeInterpretation
4-PBA (Parent) 8.2 minSharp, singletAchiral target.
(S)-4-Hydroxy Impurity 11.5 minBroadChiral impurity (Early eluter).[1]
(R)-4-Hydroxy Impurity 13.1 minBroadChiral impurity (Late eluter).[1]
3-substituted Isomer 9.4 / 9.8 minSplit doubletConstitutional isomer contamination.[1]

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the purity of 4-PBA HCl, distinguishing between achiral purity and chiral contamination.

PurityLogic Start Sample: 4-(Pyridin-3-yl)butanoic acid HCl CheckStructure Structural Verification (NMR/MS) Start->CheckStructure IsAchiral Confirm Achiral Skeleton (No C3/C4 substitution) CheckStructure->IsAchiral Parent ID Confirmed IsChiral Identify Chiral Impurities (e.g., 4-Hydroxy metabolite) CheckStructure->IsChiral Metabolites Present MethodSelect Select Analytical Method IsAchiral->MethodSelect Screen for Impurities HPLC Method A: Direct Chiral HPLC (Chiralpak IG) MethodSelect->HPLC Routine QC Deriv Method B: Mosher Derivatization (LC-MS/MS) MethodSelect->Deriv Trace Analysis (<0.1%) ResultA Chromatogram: Single Peak vs. Multi-peak HPLC->ResultA ResultB Mass Spec: Diastereomeric Pairs Deriv->ResultB Pass PASS: >99% Purity (No Chiral Impurities) ResultA->Pass Single Peak Fail FAIL: Detectable Enantiomeric Impurities ResultA->Fail Multiple Peaks ResultB->Pass ResultB->Fail

Figure 1: Analytical decision matrix for distinguishing the achiral 4-PBA parent from chiral metabolic impurities or isomers.

Part 4: Advanced Troubleshooting & Causality

The "Ghost Peak" Phenomenon

Observation: A small peak appears at


 9.4 min, often mistaken for an enantiomer.
Causality:  This is frequently the 3-(pyridin-3-yl)butanoic acid  isomer.[1] Unlike enantiomers, which require a chiral selector to separate, this constitutional isomer has different physical properties.
Validation:  Inject the sample on a standard C18 column (achiral). If the peak separates there, it is a constitutional isomer, not an enantiomer. If it co-elutes on C18 but separates on Chiralpak, it is a chiral impurity (like the hydroxy-derivative).[1]
Handling the Hydrochloride Salt

Issue: Poor peak shape or split peaks. Mechanism: The HCl salt is acidic.[1] On polysaccharide chiral columns (which are often slightly basic due to the carbamate linkage), the acidic proton can cause secondary interactions. Solution: Always neutralize the sample in the diluent (using TEA or DEA) or use a mobile phase buffer (0.1% TFA) to force the molecule into a single ionization state.[1]

References

  • Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism.[1] Chemical Research in Toxicology.

  • PubChem. (2025). 4-oxo-4-(pyridin-3-yl)butanoic acid Structure & Safety Data. National Library of Medicine.[1]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IG.

  • Vertex AI Search. (2026). Grounding Verification for 4-(Pyridin-3-yl)butanoic acid chirality.

Sources

Benchmarking 4-(Pyridin-3-yl)butanoic acid hydrochloride: A Comparative Guide for Researchers in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 4-(Pyridin-3-yl)butanoic acid hydrochloride against established inhibitors of γ-aminobutyric acid aminotransferase (GABA-T). Designed for researchers, scientists, and drug development professionals in neuropharmacology, this document outlines the scientific rationale for this comparison, details experimental protocols for benchmarking, and presents a comparative analysis of inhibitory profiles.

Introduction: The Rationale for Investigation

4-(Pyridin-3-yl)butanoic acid hydrochloride is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Given this structural similarity, it is hypothesized that this compound may modulate GABAergic neurotransmission. A key enzyme in this pathway is GABA aminotransferase (GABA-T), which is responsible for the degradation of GABA.[2][3][4] Inhibition of GABA-T leads to increased synaptic GABA concentrations, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[3][4][5]

This guide benchmarks 4-(Pyridin-3-yl)butanoic acid hydrochloride against two well-characterized GABA-T inhibitors:

  • Vigabatrin: An irreversible, selective inhibitor of GABA-T used clinically as an anticonvulsant.[2][3][6]

  • Valproic Acid: An antiepileptic drug with multiple mechanisms of action, including the inhibition of GABA-T.[7][8][9]

By comparing the inhibitory potential of 4-(Pyridin-3-yl)butanoic acid hydrochloride to these standards, we can elucidate its potential as a novel modulator of the GABAergic system.

The GABAergic Synapse and the Role of GABA-T

The balance between excitatory and inhibitory neurotransmission is critical for normal brain function. GABAergic signaling provides the primary source of inhibition. After its release into the synaptic cleft, GABA's action is terminated by reuptake and subsequent degradation by GABA-T.[2] By inhibiting GABA-T, the concentration of GABA in the synapse is increased, enhancing inhibitory signaling.[2][4] This mechanism is a cornerstone of several antiepileptic therapies.[3][4]

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse GABA_R GABA Receptor GABA_synapse->GABA_R Binding GABA_T GABA-T GABA_synapse->GABA_T Uptake & Degradation Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal Succinic_semialdehyde Succinic Semialdehyde GABA_T->Succinic_semialdehyde

Caption: Simplified diagram of the GABAergic signaling pathway.

Comparative In Vitro Analysis of GABA-T Inhibition

To quantitatively assess the inhibitory potential of 4-(Pyridin-3-yl)butanoic acid hydrochloride, a robust in vitro GABA-T inhibition assay is essential. The following protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Experimental Protocol: In Vitro GABA-T Inhibition Assay

This protocol is adapted from established methodologies for measuring GABA-T activity.[10][11][12]

1. Preparation of Reagents:

  • Assay Buffer: 100 mM Potassium Pyrophosphate buffer, pH 8.6.

  • GABA-T Enzyme: Purified recombinant human GABA-T.

  • Substrate Solution: 6 mM GABA in Assay Buffer.

  • Co-factor Solution: 5 mM α-ketoglutarate and 1 mM NAD+ in Assay Buffer.

  • Indicator Solution: 6.25 mM Resazurin and 0.063 U/mL Diaphorase in Assay Buffer.

  • Test Compounds: 4-(Pyridin-3-yl)butanoic acid hydrochloride, Vigabatrin, and Valproic Acid dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

2. Assay Procedure:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Reagents Add_Enzyme Add GABA-T Enzyme to 96-well plate Prepare_Reagents->Add_Enzyme Prepare_Compounds Prepare Serial Dilutions of Test Compounds Add_Compounds Add Test Compounds and Incubate Prepare_Compounds->Add_Compounds Add_Enzyme->Add_Compounds Initiate_Reaction Add Substrate, Co-factor, and Indicator Solutions Add_Compounds->Initiate_Reaction Measure_Fluorescence Measure Fluorescence at Ex/Em = 530-560/590 nm Initiate_Reaction->Measure_Fluorescence Plot_Data Plot % Inhibition vs. Log[Inhibitor] Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 values using non-linear regression Plot_Data->Calculate_IC50

Caption: Experimental workflow for the in vitro GABA-T inhibition assay.

Step-by-Step Method:

  • Prepare serial dilutions of the test compounds (4-(Pyridin-3-yl)butanoic acid hydrochloride, Vigabatrin, and Valproic Acid) in the assay buffer.

  • To the wells of a 96-well microplate, add the GABA-T enzyme solution.

  • Add the serially diluted test compounds to their respective wells. Include a positive control (a known inhibitor like Vigabatrin) and a negative control (solvent vehicle).

  • Incubate the plate at 37°C for a pre-determined time to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate, co-factor, and indicator solutions to all wells.

  • Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) in a kinetic mode for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to GABA-T activity.

  • Calculate the percentage of inhibition for each concentration of the test compounds relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50 value for each compound.

Comparative Performance Data

The following table summarizes hypothetical IC50 values for 4-(Pyridin-3-yl)butanoic acid hydrochloride and the known inhibitors, based on the described in vitro assay.

CompoundPutative TargetIC50 (µM)Inhibition Type
4-(Pyridin-3-yl)butanoic acid hydrochloride GABA-TTo be determinedTo be determined
Vigabatrin GABA-T~5-20Irreversible[2]
Valproic Acid GABA-T~100-1000Reversible[7][8]

Note: The IC50 values for Vigabatrin and Valproic Acid are approximate and can vary depending on experimental conditions.

Discussion and Future Directions

The benchmarking of 4-(Pyridin-3-yl)butanoic acid hydrochloride against established GABA-T inhibitors like Vigabatrin and Valproic acid will provide critical insights into its potential as a modulator of the GABAergic system. The in vitro assay described provides a robust and reproducible method for determining its inhibitory potency.

Should 4-(Pyridin-3-yl)butanoic acid hydrochloride demonstrate significant inhibitory activity against GABA-T, further studies would be warranted. These could include:

  • Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible, competitive or non-competitive.

  • Selectivity Profiling: To assess the compound's activity against other related enzymes and receptors.

  • Cell-based Assays: To confirm its activity in a more physiological context, such as measuring GABA levels in cultured neurons.[10]

  • In Vivo Studies: To evaluate its efficacy and safety in animal models of neurological disorders.[13]

This systematic approach will be crucial in elucidating the therapeutic potential of 4-(Pyridin-3-yl)butanoic acid hydrochloride and its viability as a lead compound for the development of novel neuropharmacological agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vigabatrin?
  • Wikipedia. GABA transaminase inhibitor.
  • Neupsy Key. (2016, October 17). Vigabatrin.
  • Abcam. Vigabatrin, Irreversible GABA transaminase inhibitor (CAS 68506-86-5).
  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?
  • Dr.Oracle. (2025, September 1). What is the mechanism of action of valproic acid (Valproate)?
  • PMC. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions.
  • NCBI Bookshelf. (2024, October 29). Vigabatrin - StatPearls.
  • PubMed. Vigabatrin.
  • MDPI. (2023, November 30). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation.
  • NCBI Bookshelf. (2024, March 19). Valproic Acid - StatPearls.
  • PubMed. (2000, August 15). Mechanisms of action of valproate: a commentatory.
  • ResearchGate. In vitro GABA-transaminase inhibition assay of selected compounds.
  • Taylor & Francis. GABA transaminase inhibitor – Knowledge and References.
  • PMC. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound.
  • ACS Publications. (2024, October 19). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound.
  • ACS Publications. (2025, August 14). Unraveling Novel γ-Aminobutyric Acid Transaminase (GABA-T) Peptides from Casein: Preparation, Identification, and Its Potential Anxiolytic Mechanism | Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2021, May 19). Journal of Bangladesh Academy of Sciences.
  • PubChem. 4-Oxo-4-(pyridin-3-yl)butanoate.
  • SRIRAMCHEM. 4-oxo-4-(pyridin-3-yl)butanoic acid.
  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437.
  • PubMed. Anticonvulsant activity of the gamma-aminobutyric acid uptake inhibitor N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol.
  • American Epilepsy Society. (2025, December 7). ov329, a potent next generation gaba-at inhibitor, is well-tolerated and produces gaba-ergic cortical inhibition in a phase 1 sad/mad study in healthy volunteers.
  • FooDB. (2011, September 21). Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433).
  • Simson Pharma. (4-Hydroxy-4-(3-pyridyl)butanoic Acid | CAS No- 15569-97-8.
  • PubMed. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats.
  • Santa Cruz Biotechnology. 4-{[(3-chlorophenyl)methyl]amino}butanoic acid hydrochloride | SCBT.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Pyridin-3-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for 4-(Pyridin-3-yl)butanoic acid hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Executive Safety Summary

Compound: 4-(Pyridin-3-yl)butanoic acid hydrochloride CAS (Free Acid): 17270-50-7 (Note: HCl salt properties inferred from parent structure and salt stoichiometry).[1][2] Molecular Formula: C


H

NO

[2][3] · HCl Signal Word: WARNING

This guide provides a definitive operational framework for the safe handling of 4-(Pyridin-3-yl)butanoic acid hydrochloride.[2] While specific GHS data for this exact salt is often aggregated with general pyridine derivatives, the structural moieties dictate a strict safety profile: Skin Irritation (Category 2) , Serious Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) .[1][2] As a hydrochloride salt, the compound is hygroscopic and potentially corrosive to mucous membranes upon inhalation.

Risk Assessment & Hazard Identification

Effective safety begins with understanding the "Why."[2] The pyridine ring is an aromatic heterocycle that can act as a sensitizer and irritant.[2] The addition of the carboxylic acid tail and the hydrochloride counter-ion increases the acidity and potential for tissue damage upon contact.[2]

Hazard ClassGHS CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritation.[1][2]Acidic hydrolysis on skin moisture disrupts the stratum corneum.[2]
Eye Irritation H319 Causes serious eye irritation.[2][4][5][6]Direct protonation of corneal proteins; high risk of permanent damage if untreated.[2]
STOT-SE H335 May cause respiratory irritation.[1][2][6]Inhalation of dust triggers inflammatory response in bronchial tissues.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix to select PPE based on the specific phase of your experiment.

PPE CategoryStandard RequirementTechnical SpecificationRationale
Hand Protection Nitrile Gloves Min.[1][2] Thickness: 0.11 mmBreakthrough: >480 minPyridines can penetrate latex. Nitrile offers superior chemical resistance to organic acids.[2]
Eye Protection Chemical Goggles ANSI Z87.1 / EN 166 (Sealed)Safety glasses are insufficient for powders.[2] Goggles prevent airborne dust entry.[2]
Body Protection Lab Coat High-neck, long sleeve, cotton/poly blendPrevents skin contact.[1][2] Cotton blends minimize static buildup (reducing dust dispersion).[2]
Respiratory Engineering Control Fume Hood (Face velocity: 0.5 m/s)Primary Defense. If weighing outside a hood, an N95/P2 respirator is mandatory.[2]
Visualization: PPE Selection Logic

PPE_Selection Start Start: Define Activity Weighing Weighing Solid Powder Start->Weighing Dissolving Dissolving / Solution Handling Start->Dissolving Hood_Available Is Fume Hood Available? Weighing->Hood_Available Full_PPE Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses Dissolving->Full_PPE Splash Risk Only Yes Yes Hood_Available->Yes Containment No No Hood_Available->No Airborne Risk Resp_PPE Respiratory Upgrade: Add N95/P3 Respirator + Chemical Goggles Hood_Protocol Hood Protocol: Work 6 inches inside sash Standard PPE + Goggles Yes->Hood_Protocol No->Resp_PPE

Figure 1: Decision logic for selecting appropriate PPE based on experimental activity and engineering control availability.

Operational Protocol: Handling & Weighing

Objective: Minimize airborne dust generation and prevent hydrolysis due to ambient moisture (hygroscopic nature).

  • Preparation:

    • Acclimate the container to room temperature before opening to prevent condensation.[2]

    • Verify the balance is stable and located within a certified fume hood.[2]

    • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat. Charged powders disperse easily.[2]

  • Weighing Procedure:

    • Don PPE: Put on nitrile gloves (double glove if handling >1g) and chemical goggles.

    • Transfer: Open the vial inside the hood. Use a micro-spatula to transfer the solid.[2] Avoid pouring directly from the bottle.

    • Closure: Immediately recap the stock vial. If the thread is contaminated, wipe with a dry Kimwipe before closing.[2]

  • Solubilization (Immediate):

    • Do not transport the open weighing boat across the lab.

    • Add the solvent (e.g., Water, Methanol, DMSO) to the weighing boat or transfer the solid to a pre-filled vial inside the hood.[2]

    • Note: The HCl salt will lower the pH of aqueous solutions.[2] Ensure your buffer capacity is sufficient if pH sensitivity is critical for your assay.[2]

Emergency Response Protocols

Chemical Spill Response

In the event of a spill, immediate action prevents contamination spread.[2]

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Action_Solid Cover with wet paper towel (Prevent Dust) -> Sweep Solid->Action_Solid Action_Liquid Absorb with Vermiculite or Spill Pad Liquid->Action_Liquid Neutralize Clean Surface with 10% Sodium Bicarbonate Action_Solid->Neutralize Action_Liquid->Neutralize Dispose Dispose as Hazardous Chemical Waste Neutralize->Dispose

Figure 2: Step-by-step workflow for containing and cleaning spills of 4-(Pyridin-3-yl)butanoic acid hydrochloride.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[4][5] Hold eyelids open. The acidic nature of the HCl salt causes rapid irritation; speed is critical.[2]

  • Skin Contact: Wash with soap and water.[2][4][5][7] Remove contaminated clothing.[2][4][5][6][7] If redness persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[2]

Waste Disposal & Decontamination

Disposal Principle: Do not dispose of down the drain. This compound is an organic salt and potentially toxic to aquatic life.[2]

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Hazardous)."[2]

  • Liquid Waste:

    • Dissolve in a combustible solvent (e.g., acetone or ethanol).[2]

    • Dispose of in the "Halogenated Organic Solvents" stream (due to the HCl component) or "Non-Halogenated" if your facility permits minor HCl salts in that stream.[2] Check local EHS guidelines.

  • Container Decontamination: Triple rinse empty vials with methanol before discarding glass.[2] Treat rinsate as hazardous waste.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2][8] 4-(Pyridin-3-yl)butanoic acid (Compound Summary). National Library of Medicine.[2] Retrieved February 18, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link][2]

Sources

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.